Product packaging for Hafnium(Cat. No.:CAS No. 7440-58-6)

Hafnium

Cat. No.: B1195468
CAS No.: 7440-58-6
M. Wt: 178.5 g/mol
InChI Key: VBJZVLUMGGDVMO-UHFFFAOYSA-N
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Description

Historical Trajectories in Hafnium Discovery and Isolation Methodologies

The journey to the identification and isolation of this compound is a compelling narrative that highlights the iterative nature of scientific progress, involving theoretical predictions, initial misidentifications, and ultimately, the application of new methodologies.

Precursors to Discovery: Theoretical Predictions and Early Misidentifications

The existence of an element with properties similar to titanium and zirconium, but heavier, was predicted by Dmitri Mendeleev in 1869 based on his formulation of the periodic law. wikipedia.orgchemicool.comlivescience.com Mendeleev's periodic table implicitly left a gap for this element below zirconium. wikipedia.org

Before its definitive discovery, element 72 was the subject of several incorrect claims. French chemist Georges Urbain, for instance, announced in 1911 the discovery of a new rare earth element he named "celtium" (Ct), which he believed to be element 72. rsc.orgchemicool.comsciencenotes.org However, subsequent analysis, particularly through X-ray spectroscopy, revealed that Urbain's "celtium" was in fact a mixture of already known lanthanides, specifically lutetium and ytterbium. chemicool.comroyalsocietypublishing.orgnist.gov Other chemists also reported findings they believed to be element 72, proposing names such as norium, jargonium, Norwegium, ostranium, nigrium, euxenium, and asium, all of which were later disproven. sciencenotes.org These early misidentifications underscore the difficulty in distinguishing element 72 from other elements, particularly the chemically similar rare earths and its congener, zirconium. britannica.comlivescience.com

Methodological Breakthroughs in Element Identification: X-ray Spectroscopy and Quantum Theory Applications

The definitive discovery of this compound in 1923 was a direct result of the application of groundbreaking physical theories and analytical techniques of the time. rsc.orgchemicool.com

A pivotal development was the work of Henry Moseley, who in 1913 established a method for ordering elements based on their atomic numbers rather than atomic weights, using X-ray spectroscopy. rsc.orgroyalsocietypublishing.orgnih.govox.ac.uk Moseley's law demonstrated that the frequencies of characteristic X-rays emitted by an element are directly related to its atomic number, providing a unique fingerprint for each element. rsc.orgroyalsocietypublishing.orgox.ac.ukiucr.org His experiments revealed gaps in the periodic table, including one at atomic number 72. royalsocietypublishing.orgamericanscientist.org

Concurrently, advancements in quantum theory, particularly Niels Bohr's model of atomic structure, provided theoretical support for the placement of element 72 in the periodic table. rsc.orghwn-titan.comazom.com Bohr's theories on electron configurations predicted that element 72 would not be a rare earth element but rather a transition metal, falling below zirconium in Group 4. wikipedia.orgrsc.orgchemicool.comunt.eduic.ac.uk This prediction was based on the expected electron shell structure of the element. ic.ac.uk

Motivated by Bohr's prediction and the ongoing search for element 72, Hungarian chemist George de Hevesy and Dutch physicist Dirk Coster undertook a systematic search in zirconium ores. rsc.orgchemicool.comsciencenotes.org Working at Bohr's institute in Copenhagen, they utilized X-ray spectroscopy to analyze samples of Norwegian zircon. wikipedia.orgrsc.orgchemicool.com Their analysis successfully detected the characteristic X-ray spectral lines corresponding to an element with atomic number 72, confirming its existence and validating Bohr's theoretical placement. wikipedia.orgrsc.orgamericanscientist.org They named the new element "this compound" after "Hafnia," the Latin name for Copenhagen, the city of its discovery. wikipedia.orgrsc.orgchemicool.com

Evolution of Elemental Purification Techniques: From Initial Isolation to High-Purity Material Development

Following its identification, the challenge shifted to isolating this compound in a pure form, a task complicated by its chemical similarity to zirconium. wikipedia.orgbritannica.com The development of effective separation techniques was crucial for further research and practical applications.

Early attempts to separate this compound from zirconium relied on methods that exploited the subtle differences in the chemical properties of their compounds. One of the initial strategies employed was fractional crystallization. wikipedia.orgbritannica.comhwn-titan.comup.ac.za This process involved the repeated crystallization of certain this compound and zirconium salts, such as the double fluorides (e.g., potassium hexafluorozirconate and potassium hexafluorohafnate), from aqueous solutions. hwn-titan.comazom.comup.ac.zabibliotekanauki.pl The slight differences in the solubility of these salts allowed for a gradual separation over many cycles. britannica.comup.ac.za

While fractional crystallization was used to produce small quantities of this compound-free zirconium and isolate this compound in the early days, it was a laborious, time-consuming, and inefficient process for large-scale production due to the close chemical resemblance of the two elements. wikipedia.orgbritannica.comup.ac.zatandfonline.com

The demand for higher purity this compound, particularly for applications in the burgeoning nuclear industry in the 1940s, spurred the development of more advanced separation techniques. wikipedia.orgbritannica.com

The Van Arkel-de Boer process, also known as the iodide process or crystal-bar process, emerged as a method for producing high-purity this compound metal. wikipedia.orgrsc.orgchemicool.comhwn-titan.comadmatinc.comwikipedia.org Developed by Anton Eduard van Arkel and Jan Hendrik de Boer in 1925, this method involves the formation of a volatile this compound halide (typically this compound tetraiodide, HfI₄) from impure this compound. chemistrytalk.orgchemicool.comwikipedia.org The gaseous halide is then decomposed on a heated filament (often tungsten) in a vacuum, depositing high-purity this compound as a solid "crystal bar." chemistrytalk.orgchemicool.comazom.comadmatinc.comwikipedia.org

Another highly effective and widely used method for separating this compound from zirconium is liquid-liquid extraction (solvent extraction). wikipedia.orgrsc.orgbritannica.comhwn-titan.comtandfonline.comamazon.com This technique exploits the differences in the partitioning of this compound and zirconium compounds between two immiscible liquid phases, typically an aqueous phase and an organic solvent. britannica.comhwn-titan.comamazon.comacs.org Various solvent systems and complexing agents have been developed for this purpose. wikipedia.orgbritannica.comamazon.com For example, the MIBK (methyl isobutyl ketone) process utilizes ammonium (B1175870) thiocyanate (B1210189) in an acidic aqueous solution, with this compound preferentially extracting into the organic MIBK phase as a thiocyanate complex. britannica.comacs.orgtandfonline.com Another approach, the TBP (tributyl phosphate) process, involves the extraction of chloride complexes in a high acid medium, where zirconium is preferentially enriched in the organic phase. acs.org Liquid-liquid extraction processes are still widely used today for the industrial production of this compound, often as a byproduct of zirconium refinement for nuclear applications, where a nearly complete separation is essential due to this compound's high neutron absorption cross-section compared to zirconium's low cross-section. wikipedia.orgbritannica.comhwn-titan.comakjournals.com

Here is a simplified representation of some key historical milestones in this compound's discovery and isolation:

EventYearKey FiguresMethod/Significance
Prediction of Element 721869Dmitri MendeleevPeriodic Law
Claimed Discovery (Celtium)1911Georges UrbainLater disproven (mixture of lanthanides)
Moseley's Law1913Henry MoseleyX-ray spectroscopy, Atomic Number concept
Bohr's Electron Configuration Theory~1922Niels BohrPredicted Group 4 placement for element 72
Discovery of this compound1923Dirk Coster, George de HevesyX-ray spectroscopy of zirconium ores
Van Arkel-de Boer Process Developed1925Anton Eduard van Arkel, Jan de BoerProduction of high-purity metal (iodide decomposition)
Development of Liquid-Liquid Extraction1940s onwardsVarious researchersIndustrial-scale separation from zirconium

Academic Significance of this compound in Contemporary Chemical Science

This compound continues to be a subject of academic interest across various fields of chemical science. Its unique properties, particularly its chemical inertness (except towards hydrofluoric acid) and high melting point compounds, make it valuable in diverse research areas. chemistrytalk.orglivescience.comazom.com

Research involving this compound compounds, such as this compound oxide (HfO₂) and this compound carbide (HfC), is significant in materials science due to their exceptional thermal and mechanical properties. chemistrytalk.orgchemicool.comlivescience.comalkane.com.au this compound carbide, for instance, is known for having one of the highest melting points among binary compounds. chemistrytalk.orglivescience.comalkane.com.au Studies explore the potential of this compound-based materials in high-temperature ceramics, protective coatings, and alloys for extreme environments, including aerospace applications. chemistrytalk.orgalkane.com.au

In the field of solid-state chemistry and materials physics, this compound oxide has garnered considerable attention as a high-κ dielectric material for advanced semiconductor devices. wikipedia.orgchemicool.combibliotekanauki.plalkane.com.au Its high dielectric constant allows for the miniaturization of transistors, leading to improved performance and energy efficiency in microprocessors. chemicool.combibliotekanauki.plalkane.com.au Research continues into optimizing the deposition methods and properties of this compound oxide thin films for next-generation electronics. bibliotekanauki.pladmatinc.comalkane.com.au

Furthermore, the geochemical behavior of this compound, particularly its isotopes, is of academic importance in understanding Earth's formation and evolution. forskning.no Studies utilizing this compound isotopes in minerals like zircon provide insights into the nature of the Earth's earliest crust and the development of tectonic processes. forskning.no

The chemical similarity between this compound and zirconium also presents ongoing academic challenges and research opportunities in separation science. wikipedia.orgamazon.comakjournals.com Developing more efficient and environmentally friendly methods for their separation remains an active area of research, with studies exploring new ligands and extraction processes. amazon.comacs.orgtandfonline.com

This compound's role in nuclear technology, specifically its high neutron absorption cross-section which makes it suitable for nuclear control rods, continues to be relevant in academic studies related to nuclear chemistry and engineering. wikipedia.orgchemicool.combritannica.comakjournals.comalkane.com.au

Uniqueness within Group 4 Elements and Lanthanide Contraction Implications

Group 4 elements, consisting of titanium (Ti), zirconium (Zr), this compound (Hf), and rutherfordium (Rf), share similar valence electron configurations, primarily ns²(n-1)d². wikipedia.orglibretexts.org However, this compound exhibits a striking similarity to zirconium, which is directly above it in the group, a phenomenon largely attributed to the lanthanide contraction. wikipedia.orginstitut-seltene-erden.dewikipedia.orgvaia.combritannica.com

The lanthanide contraction is a progressive decrease in the atomic and ionic radii of the elements in the lanthanide series (atomic numbers 57 to 71). vaia.combritannica.comvedantu.comcuetmock.com This contraction occurs because the 4f electrons, which are added across the lanthanide series, provide poor shielding of the increasing nuclear charge. vaia.combritannica.comvedantu.comcuetmock.com As a result, the effective nuclear charge experienced by the outer electrons increases, pulling them closer to the nucleus and causing a reduction in atomic size. vaia.combritannica.comvedantu.comcuetmock.com

This compound immediately follows the lanthanide series in the periodic table. The effect of the lanthanide contraction counteracts the expected increase in atomic radius when moving down from the 4d element zirconium to the 5d element this compound. wikipedia.orgwikipedia.orgvaia.combritannica.comvedantu.comcuetmock.com Consequently, this compound and zirconium have very similar atomic and ionic radii, despite this compound having a significantly larger atomic mass. wikipedia.orginstitut-seltene-erden.dewikipedia.orgvaia.combritannica.comcuetmock.com This nearly identical size is the primary reason for their extremely similar chemical behavior, making their separation difficult and contributing to this compound's uniqueness within Group 4 where typically atomic radii increase down the group. wikipedia.orginstitut-seltene-erden.dewikipedia.orgvaia.combritannica.comcuetmock.com While titanium, the lightest Group 4 element, shows more distinct properties due to its smaller size, zirconium and this compound are often referred to as chemical twins. wikipedia.orglibretexts.org

The following table illustrates the similar atomic radii of zirconium and this compound compared to titanium:

ElementAtomic Number (Z)Valence Electron ConfigurationMetallic Radius (pm)Ionic Radius (Hf⁴⁺/Zr⁴⁺) (Å)
Titanium224s²3d²147 libretexts.org-
Zirconium405s²4d²160 libretexts.org0.79 wikipedia.orgwikipedia.org
This compound726s²5d²4f¹⁴159 libretexts.orgperiodic-table.io0.78 wikipedia.orgwikipedia.org

Note: Ionic radii are for the +4 oxidation state, which is the most common for both Zr and Hf. wikipedia.orgbritannica.comlibretexts.orgwikipedia.org

Role in Fundamental Chemical and Materials Research

This compound and its compounds play a significant role in fundamental chemical and materials research due to their unique properties stemming from the electronic structure and the lanthanide contraction effect. The striking chemical similarity between this compound and zirconium provides a unique opportunity to study the subtle differences in their reactivity and material properties, often highlighting relativistic effects and the influence of the filled 4f shell in this compound.

Research areas include the aqueous chemistry of this compound, which is characterized by a high degree of hydrolysis and the formation of polymeric and complex ions. researchgate.netacs.org Studies investigate the formation and properties of various this compound compounds, including halides, oxides, carbides, and nitrides. wikipedia.orgstrategicmetalsinvest.comwikipedia.orgresearchgate.netnovapublishers.com this compound(IV) chloride and this compound(IV) iodide, for example, are volatile solids with polymeric structures and serve as precursors to organothis compound compounds. wikipedia.org

In materials science, this compound-based materials are extensively studied for their refractory properties, high melting points, and corrosion resistance. institut-seltene-erden.deazom.comstrategicmetalsinvest.comsamaterials.com this compound carbide (HfC) is notable as one of the most heat-resistant materials known, with a melting point exceeding 3900 °C. strategicmetalsinvest.comwikipedia.org Tantalum this compound carbide (Ta₄HfC₅) boasts an even higher melting point, making it one of the most refractory substances identified. britannica.comwikipedia.org These properties make this compound compounds valuable in research related to high-temperature ceramics and protective coatings. novapublishers.com

Furthermore, this compound oxide (HfO₂) has been a subject of intense research as a high-k dielectric material for microelectronic applications, particularly in transistors with feature lengths below 45 nm. institut-seltene-erden.deresearchgate.net Its high dielectric constant compared to silicon dioxide allows for the scaling down of electronic components while maintaining gate capacitance. institut-seltene-erden.deresearchgate.net Research focuses on the different phases of HfO₂, its electrical properties, and processing techniques like atomic layer deposition. researchgate.net

Organothis compound compounds, such as hafnocene dichloride, are investigated in the field of catalysis, particularly in the polymerization of olefins like polyethylene (B3416737) and polypropylene. wikipedia.org this compound-based metal-organic frameworks (MOFs) are also an emerging area of research, explored for their stability and potential applications in catalysis, separation, and adsorption. rsc.org

Research also extends to the potential biomedical applications of this compound and its compounds, including studies on biocompatibility, osseointegration properties, and the use of this compound-based nanomaterials in cancer therapy and imaging due to their high atomic number and interaction with ionizing radiation. nih.govnih.gov

Data on the melting points of some this compound compounds highlight their refractory nature:

CompoundChemical FormulaMelting Point (°C)
This compound CarbideHfC~3900 strategicmetalsinvest.comwikipedia.org
This compound NitrideHfN~3310
This compound DiborideHfB₂~3250 wikipedia.org
Tantalum this compound CarbideTa₄HfC₅~4215 britannica.comwikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula Hf B1195468 Hafnium CAS No. 7440-58-6

Properties

IUPAC Name

hafnium
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InChI

InChI=1S/Hf
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InChI Key

VBJZVLUMGGDVMO-UHFFFAOYSA-N
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Canonical SMILES

[Hf]
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Molecular Formula

Hf
Record name HAFNIUM POWDER, DRY
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Record name HAFNIUM POWDER, WETTED WITH NOT LESS THAN 25% WATER
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DSSTOX Substance ID

DTXSID8064698
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Molecular Weight

178.49 g/mol
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Physical Description

Hafnium powder, dry, is a grayish metallic colored powder. Dust from dry powder may be ignited by static electricity. The dry powder reacts with moisture to produce hydrogen, a flammable gas. The heat from this reaction may be sufficient to ignite the hydrogen. It does not appreciably react with large quantities of water., Grayish powdery solid wetted with water., Other Solid, Highly lustrous, ductile, grayish solid; [NIOSH], Solid, GREY POWDER., Highly lustrous, ductile, grayish solid.
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Record name HAFNIUM POWDER (pyrophoric)
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Boiling Point

8316 °F at 760 mmHg (NIOSH, 2023), 4603 °C, 4602 °C, 8316 °F
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Solubility

Insoluble (NIOSH, 2023), Hafnium is slowly attacked by concentrated sulfuric acid. Hafnium is unaffected by nitric acid in all concentrations. It is resistant to dilute solutions of hydrochloric acid and sulfuric acid. Hafnium is attacked by all mineral acids if traces of fluorides are present. Hafnium is very resistant to attack by alkalies., Soluble in hydrogen fluoride, Solubility in water: none, Insoluble
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Density

13.31 (NIOSH, 2023) - Denser than water; will sink, 13.31, Zirconium and hafnium chemistries are almost identical ... the density of zirconium is about half that of hafnium., Relative density (water = 1): 13.31
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Vapor Pressure

0 mmHg (approx) (NIOSH, 2023), 1X10-05 Pa at 1767 °C; 1X10-04 Pa at 2007 °C, 0 mmHg (approx)
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Impurities

Of all elements, zirconium and hafnium are two of most difficult to separate. ... Very pure hafnium has been produced with zirconium being the major impurity.
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Color/Form

Gray crystals, Highly lustrous metal of hexagonal crystal structure, Hard, shiny, ductile metal with a color very similar to that of stainless steel ... hafnium sponge metal is a dull powder gray, Highly lustrous, ductile, grayish solid., Crystallizes in a...cubic system which transforms to a hexagonal close-packed system below 2033 K.

CAS No.

7440-58-6
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Melting Point

4041 °F (NIOSH, 2023), 2233 °C, 2222 °C, 4041 °F
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Advanced Synthesis and Fabrication Methodologies for Hafnium and Its Compounds

Gas-Phase Deposition Techniques

Gas-phase deposition techniques are cornerstone methodologies for producing high-purity, high-performance thin films and nanostructures of hafnium and its compounds. These methods involve the transport of precursor species in a gaseous state to a substrate, where they react or condense to form a solid film. Key advantages include excellent control over film thickness, uniformity, and composition.

Chemical Vapor Deposition (CVD) and Plasma-Enhanced CVD (PECVD) for Thin Film Growth

Chemical Vapor Deposition (CVD) is a process where a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit. The characteristics of the resulting film are highly dependent on process parameters such as temperature, pressure, and precursor composition. For instance, this compound oxide (HfO₂) thin films have been prepared by CVD at high temperatures (1200-1350 °C), with the deposition temperature significantly influencing the film's density and hardness. At 1300 °C, HfO₂ films with a high density of 9.62 ± 0.03 g/cm³ and a hardness of 7.33 ± 0.04 GPa have been achieved.

CVD has also been employed for the synthesis of other this compound compounds, such as this compound diboride (HfB₂), a material known for its high hardness and thermal stability. The single-source precursor this compound borohydride (B1222165) (Hf(BH₄)₄) has been used to deposit high-quality, stoichiometric HfB₂ films at temperatures as low as 200 °C. Films deposited at lower temperatures (below 500 °C) are typically amorphous and dense, while higher temperatures lead to crystalline, columnar microstructures.

Plasma-Enhanced Chemical Vapor Deposition (PECVD) is a variation of CVD that utilizes a plasma to energize the precursor gases. This allows for deposition at lower temperatures than conventional CVD, which is crucial for temperature-sensitive substrates. The energetic electrons in the plasma can induce dissociation of precursor molecules, creating reactive radicals that facilitate film growth. This technique has been used to deposit this compound-based high-k gate dielectrics, offering a pathway to reduce the thermal budget during device fabrication.

Physical Vapor Deposition (PVD) Approaches

Physical Vapor Deposition (PVD) encompasses a set of vacuum deposition methods where a material is vaporized from a solid source and transported in a vacuum or low-pressure gas environment to the substrate, where it condenses.

Magnetron sputtering is a versatile PVD technique used to deposit a wide range of materials, including this compound and its compounds. In this process, a target of the material to be deposited is bombarded with energetic ions from a plasma, causing atoms to be "sputtered" off the target surface. These atoms then travel to the substrate and form a thin film.

Direct Current (DC) Magnetron Sputtering: This method is suitable for conductive targets. DC reactive magnetron sputtering, using a pure this compound target in an argon/nitrogen or argon/oxygen atmosphere, has been used to deposit this compound nitride (HfN) and this compound oxide (HfO₂) films. koreascience.krmdpi.combohrium.com Studies have shown that the properties of HfN films, such as phase composition and mechanical hardness, are influenced by the sputtering parameters. koreascience.krnih.gov For HfO₂ films, the discharge power affects the crystallinity, with higher power leading to an increase in the nanocrystalline monoclinic phase content. mdpi.com

Radio Frequency (RF) Magnetron Sputtering: RF sputtering is used for depositing insulating materials, as it prevents charge buildup on the target. It has been successfully employed to fabricate HfO₂ thin films. The RF power can influence the grain size and structure of the deposited films, with an increase in power leading to larger grain sizes. tandfonline.com This technique is also used for creating doped this compound oxide films, such as Zr-doped HfO₂, where the oxygen flow during sputtering can be controlled to manage oxygen vacancies and thus the ferroelectric properties of the film. mdpi.com

High-Power Impulse Magnetron Sputtering (HiPIMS): HiPIMS is an advanced sputtering technique that applies high-power pulses to the target at a low duty cycle. This results in a high-density plasma and a high degree of ionization of the sputtered material, leading to denser, smoother films with improved properties. HiPIMS has been used to grow HfN and this compound oxynitride (HfOₓNᵧ) films. hi.isaip.orgmdpi.com Compared to conventional DC magnetron sputtering, HiPIMS-grown HfN films often exhibit smoother surfaces, higher density approaching the bulk value, and larger compressive stress. hi.isaip.org HfOₓNᵧ films fabricated by HiPIMS have shown greater thermal stability and comparable electrical properties to those made by standard pulsed magnetron sputtering. mdpi.com

TechniqueCompoundKey Findings/ParametersReference
DC Magnetron SputteringHfNProduces films with columnar microstructures; properties influenced by pulse frequency and duty cycle. koreascience.krnih.gov
DC Reactive Magnetron SputteringHfO₂Higher discharge power increases the content of nanocrystalline m-HfO₂. mdpi.com
RF Magnetron SputteringHfO₂Grain size increases with RF power; used for doped films like Zr:HfO₂. tandfonline.commdpi.com
HiPIMSHfNResults in smoother, denser films with higher compressive stress compared to dcMS. Growth rate is typically lower. hi.isaip.org
HiPIMSHfOₓNᵧOffers greater thermal stability and comparable electrical properties to pulsed magnetron sputtering. mdpi.com

Inert Gas Condensation (IGC) is a bottom-up technique for synthesizing nanoparticles. In this method, a material is evaporated (e.g., via magnetron sputtering) into a cooled, low-pressure inert gas atmosphere (like helium or argon). The evaporated atoms lose kinetic energy through collisions with the gas atoms and condense to form nanoparticles. These nanoparticles are then carried by the gas flow to a collection substrate.

This technique has been successfully used to fabricate this compound nanoparticles in a vacuum environment. beilstein-journals.orgnih.govnih.gov The as-deposited nanoparticles typically have a hexagonal close-packed crystal structure and can form core-shell Hf/HfO₂ structures upon exposure to air. beilstein-journals.orgnih.gov The size and shape of the nanoparticles can be controlled by adjusting the deposition parameters. beilstein-journals.orgnih.gov

Atomic Layer Deposition (ALD) for Controlled Growth of Oxide and Nitride Films

Atomic Layer Deposition (ALD) is a specialized thin-film deposition technique based on sequential, self-limiting surface reactions. It allows for the deposition of films with atomic-level thickness control, excellent conformality, and high uniformity. The ALD process consists of sequential pulses of different precursors, separated by purging steps with an inert gas.

ALD is extensively used for growing high-quality this compound oxide (HfO₂) and this compound nitride (Hf₃N₄) films, which are critical components in modern microelectronics.

For HfO₂ deposition, various precursor combinations are used. A common thermal ALD process involves alternating exposures to this compound tetrachloride (HfCl₄) and water (H₂O). Other precursors include tetrakis(dimethylamino)this compound (TDMAH) and tetrakis(ethylmethylamino)this compound (TEMAH), often paired with oxidants like water or ozone (O₃). The choice of precursor and oxidant affects the deposition temperature, growth rate, and film purity. For example, using TEMAH and ozone allows for a wide deposition temperature range.

This compound nitride (Hf₃N₄) films can also be deposited by ALD, typically using a this compound-containing precursor like a homoleptic tetrakis(dialkylamido) metal complex and a nitrogen source such as ammonia (B1221849) (NH₃). This process can be carried out at low substrate temperatures (150-250 °C), yielding highly uniform and conformal insulating films. The growth rate for Hf₃N₄ in the ALD window is typically around 1.1-1.2 Å per cycle.

FilmThis compound PrecursorCo-reactantDeposition Temp. (°C)Growth Rate (Å/cycle)Reference
HfO₂This compound Tetrachloride (HfCl₄)Water (H₂O)300--
HfO₂Tetrakis(ethylmethylamino)this compound (TEMAH)Ozone (O₃)160-420~1.0 (at 320°C)-
HfO₂Anhydrous this compound Nitrate (Hf(NO₃)₄)Water (H₂O)<180~0.12-0.14-
Hf₃N₄Tetrakis(dimethylamido)this compoundAmmonia (NH₃)150-2501.1-1.2-

Solution-Based and Hydrothermal Synthesis Routes for this compound Oxide Nanoparticles

Solution-based synthesis methods offer a versatile and cost-effective approach for producing nanoparticles with controlled size, shape, and phase. These wet-chemical routes are particularly effective for synthesizing this compound oxide (HfO₂) nanoparticles.

Hydrothermal synthesis involves chemical reactions in aqueous solutions at elevated temperatures and pressures in a sealed vessel called an autoclave. This method has been used to synthesize both pure tetragonal (t-HfO₂) and pure monoclinic (m-HfO₂) nanoparticles by controlling parameters such as temperature, reaction time, and the concentration of mineralizers like sodium hydroxide (B78521) (NaOH). rsc.orgrsc.org For example, near-spherical t-HfO₂ and spindle-like m-HfO₂ nanoparticles have been obtained using this compound tetrachloride (HfCl₄) as the starting material. rsc.orgrsc.org Higher temperatures and longer reaction times tend to favor the formation of the thermodynamically stable monoclinic phase. rsc.orgrsc.org Surfactant-assisted hydrothermal methods can yield water-dispersible HfO₂ nanoparticles with various shapes, including flower-like nanostructures and polycrystalline nanoagglomerates. acs.org

Sol-gel synthesis is another widely used solution-based technique. It involves the conversion of molecular precursors (alkoxides or salts) into a colloidal solution (sol) that subsequently gels to form a solid network. This gel can then be dried and heat-treated to obtain the final oxide material. A nonhydrolytic sol-gel process, reacting this compound isopropoxide with this compound halides at high temperatures in a coordinating solvent, has been used to produce highly crystalline and monodisperse HfO₂ nanoparticles. columbia.edu The size, shape, and crystalline phase of the resulting particles are dependent on the reaction temperature and the specific halide used. columbia.edu Polymerized complex and polymer precursor derived sol-gel methods have also been employed, using reagents like citric acid and ethylene (B1197577) glycol to form a polymeric network that controls the growth of HfO₂ nanoparticles upon calcination. researchgate.netscientific.net These methods can produce monoclinic HfO₂ nanoparticles with sizes ranging from 4 to 11 nm after heat treatment at temperatures between 500 and 800 °C. researchgate.netscientific.net

MethodPrecursorsKey Parameters/FindingsResulting Nanoparticle CharacteristicsReference
HydrothermalThis compound tetrachloride (HfCl₄), Sodium hydroxide (NaOH)Control of temperature, NaOH concentration, and time allows phase selection (tetragonal vs. monoclinic).Near-spherical tetragonal HfO₂ or spindle-like monoclinic HfO₂. rsc.orgrsc.org
Surfactant-Assisted HydrothermalThis compound precursor, KOH, capping agentAlkalinity and capping agent influence shape. Short reaction time (10 min).Flower-like (20 nm), nanoagglomerates (25 nm), or single nanoparticles (4 nm). acs.org
Nonhydrolytic Sol-GelThis compound isopropoxide, this compound halidesReaction temperature and halide type control size, shape, and phase.Highly crystalline, monodisperse, faceted nanoparticles (e.g., 5.5 nm). columbia.edu
Polymerized Complex Sol-GelThis compound (IV) chloride (HfCl₄), Citric acid, Ethylene glycolHeat treatment at 500-800 °C.Monoclinic and cubic phase HfO₂ nanoparticles (4-11 nm). researchgate.netscientific.net

Solid-State Synthesis and Processing of this compound Ceramics and Alloys

Solid-state synthesis represents a cornerstone in the production of this compound-based ceramics and alloys, enabling the creation of dense, high-performance materials. These methods rely on the diffusion of atoms in the solid state at elevated temperatures, often assisted by pressure, to form a coherent, polycrystalline body from starting powders.

Conventional Sintering and Hot Pressing Techniques

Conventional sintering and hot pressing are fundamental powder metallurgy techniques used to densify this compound-containing ceramic and alloy powders.

Conventional Sintering , also known as pressureless sintering, involves heating compacted powder, or a "green body," to a high temperature, below its melting point, to induce densification. For this compound-based ceramics, such as this compound-zirconium oxide (HfxZr1-xO2), this process is typically carried out at temperatures around 1400°C for several hours ias.ac.in. The process begins with initial consolidation of the precursor powders, often mixed with a binder, which are then pressed into the desired shape. Subsequent heating in a controlled atmosphere furnace leads to the formation of bonds between particles and the reduction of porosity ias.ac.inmdpi.com. However, achieving full density in pure this compound compounds through pressureless sintering can be challenging due to strong covalent bonding and low self-diffusion coefficients researchgate.net. For instance, pressureless sintering of this compound carbide (HfC) at 1950°C may only result in a relative density of 70% researchgate.net.

Hot Pressing combines high temperature and uniaxial pressure simultaneously to enhance densification. This technique is particularly effective for materials that are difficult to sinter, such as this compound carbide (HfC) and this compound diboride (HfB2). The applied pressure increases the driving force for densification, leading to higher densities at lower temperatures and shorter times compared to conventional sintering.

For this compound carbide, hot pressing of -325 mesh powder has been investigated across a range of temperatures (3500 to 4870°F), pressures (1000 to 6030 psi), and times (5 to 60 minutes) nasa.gov. These studies show that bodies with approximately 98% of theoretical density can be achieved under minimal conditions of 4230°F, 3500 psi, and 15 minutes nasa.gov. In the case of this compound diboride, hot pressing without additives at 1850°C and 35 MPa yields a compact with 80% of theoretical density researchgate.net. The densification of HfB2 can be significantly improved with the use of sintering additives, which can promote liquid phase sintering. This process enhances mass transport and facilitates rearrangement of particles, leading to nearly full density at lower temperatures researchgate.netcnr.it.

The effectiveness of various sintering additives in the hot pressing of HfB2 is summarized in the table below.

Sintering AdditiveAdditive Content (vol% or %)Temperature (°C)Pressure (MPa)Relative Density Achieved (%)
None-18503580
TiSi215%160020~100 (fully dense)
HfSi25 vol%1600-~99
B4C7 vol%19003094
TaSi215%1900-~99
AlN + SiC18% AlN, 20% SiC1800-~100 (nearly full density)
Si3N42.5%1800-~100 (nearly full density)

This table presents data on the hot pressing of this compound Diboride with various sintering additives. Data sourced from researchgate.net.

Non-Conventional Synthesis: Plasma Dynamic Method for Carbides

The plasma dynamic method is a non-conventional, high-energy synthesis technique used to produce nanopowders of high-entropy carbides, including those containing this compound. This method utilizes a high-speed plasma jet generated by a coaxial magnetoplasma accelerator. Within a millisecond, this process creates conditions of increased temperature and pressure, facilitating high-energy plasma chemical reactions and rapid crystallization rates necessary for forming unique nanomaterials.

This technique has been successfully employed to synthesize a high-entropy carbide, (TiZrNbHfTa)C, in the form of nanopowders. The plasma dynamic method offers a simple and universal approach for producing these advanced materials, which are noted for their high mechanical properties and temperature stability. A key advantage of this method is that it does not require extensive preparation of the raw materials and is characterized by low energy consumption. The process allows for the efficient production of pure, dispersed, monocrystalline high-entropy carbides.

Organometallic Synthesis and Coordination Chemistry of this compound Complexes

The organometallic chemistry of this compound is characterized by a rich variety of complexes where this compound is bonded to organic ligands. These compounds are pivotal as precursors for advanced material synthesis and as catalysts in chemical reactions.

Ligand Design and Coordination Modes

The properties and reactivity of this compound complexes are profoundly influenced by the design of the ligands coordinated to the this compound center. Ligands are designed to control the coordination number, geometry, and electronic properties of the metal center, thereby tuning the complex's stability and catalytic activity.

Ligand Design: The design of ligands for this compound complexes often focuses on creating specific coordination environments. For example, C,N,N-tridentate, pincer-type ligands have been developed to support this compound complexes used in ethylene homopolymerization acs.org. Steric hindrance around the metal center is another critical design element; steric-tunable tridentate pyridine-amino ligands with phenolic groups have been created to minimize steric bulk and enhance copolymerization capabilities researchgate.net. The introduction of different functional groups, such as an iodo ligand on a cyclopentadienyl (B1206354) group, can strengthen the bond with the central metal through inductive effects, leading to precursors with enhanced thermal stability and reactivity rsc.orgrsc.org.

Coordination Modes: this compound complexes exhibit diverse coordination modes, which describe how ligands bind to the central this compound atom. These can range from simple monodentate interactions to more complex polydentate and bridging modes.

Mononuclear vs. Polynuclear: this compound complexes can be mononuclear, containing a single this compound center, or polynuclear, with multiple this compound atoms linked by bridging ligands alfa-chemistry.com. An example of a mononuclear complex is an imidazoline-2-amino this compound(IV) complex where the this compound is coordinated to two nitrogen-containing ligands in a bidentate fashion alfa-chemistry.com. Polynuclear complexes, such as those incorporating tetrahydroquinoline frameworks, feature multiple this compound centers connected by bridging ligands, which can enhance their catalytic activity alfa-chemistry.com.

Chelate and Bridging Modes: Ligands can coordinate to this compound in a chelate mode, where a single ligand binds to the metal center through multiple donor atoms. In some cases, a dynamic exchange between different coordination modes, such as chelate and chelate/bridging modes, can occur in solution nih.govacs.org. In certain cluster compounds, catecholate moieties can adopt a singly bridging chelate μ-(O,O′,O′) mode of coordination nih.govacs.org.

Coordination Geometry: this compound(IV) centers can adopt various coordination geometries depending on the ligands. While this compound tetrabromide features tetrahedral this compound centers, this compound tetraiodide exhibits octahedral coordination geometry wikipedia.org. In more complex structures, such as six-coordinate this compound centers in certain reduced arene complexes, a distorted trigonal prismatic geometry can be observed nih.gov. The larger ionic radius of this compound compared to titanium allows for higher coordination numbers in analogous complexes nih.gov.

Synthetic Strategies for Molecular this compound Precursors

The synthesis of molecular this compound precursors is crucial for their application in chemical vapor deposition (CVD) and atomic layer deposition (ALD) for the fabrication of this compound-based thin films, such as this compound oxide (HfO2). The choice of synthetic strategy and precursor design is dictated by the need for volatility, thermal stability, and controlled reactivity.

One common strategy involves the use of highly reactive starting materials like tetrakis(dialkylamido)this compound compounds, such as tetrakis(dimethylamido)this compound(IV) [Hf(NMe2)4] or tetrakis(ethylmethylamido)this compound(IV) [Hf(NEtMe)4] researchgate.nettosoh.co.jp. These precursors, however, can be sensitive to oxygen and moisture. An amine-elimination pathway, reacting these amido complexes with compounds containing acidic protons, is a versatile method to produce new this compound compounds, such as this compound β-ketoiminates researchgate.net.

Another strategy focuses on designing precursors with specific properties for ALD/CVD processes. This includes synthesizing novel compounds with improved thermal stability and reactivity. For instance, a this compound precursor incorporating an iodo ligand on a cyclopentadienyl group was synthesized to enhance thermal stability and chemical adsorption density compared to conventional halide precursors rsc.org. The synthesis of such a compound can be a multi-step process, starting from cyclopentadiene (B3395910) and involving several reaction stages to build the final organometallic complex rsc.org.

The design of liquid precursors at room temperature is also a significant goal to simplify handling and delivery in deposition processes. A novel liquid this compound complex, (N,N'-diisopropylacetamidinato)tris(dimethylamido)this compound, was designed with an asymmetrical structure and an amidinate ligand to achieve a low melting point while maintaining high thermal stability tosoh.co.jp.

Density functional theory (DFT) simulations are also employed as a predictive tool to identify promising new precursor candidates. By calculating properties like disassociation energies and potential energy surfaces, researchers can screen potential ligands to modify existing precursors, such as this compound borohydride [Hf(BH4)4], to create derivatives like [Hf(BH4)2L2] with improved properties for low-temperature CVD of materials like this compound diboride acs.org.

Theoretical and Computational Investigations of Hafnium Systems

Quantum Mechanical Approaches

Quantum mechanical approaches, including Density Functional Theory (DFT) and ab initio methods like Coupled Cluster, are fundamental tools for investigating the electronic structure and bonding in hafnium systems.

Density Functional Theory (DFT) Studies on Electronic Structure and Bonding

DFT is widely used to study the electronic structure and bonding characteristics of this compound compounds. These studies provide valuable information about properties such as band structure, density of states, and bond lengths.

For instance, DFT calculations have been employed to investigate the electronic properties of this compound-based MXenes, such as Hf₂CO₂ and Hf₃C₂O₂. These studies have shown that Hf-based MXenes can exhibit semiconducting behavior, with tunable band gaps that can be influenced by factors like strain aip.orgarxiv.orgrsc.org. DFT calculations on Hf₂CO₂ and Hf₃C₂O₂ indicate non-magnetic semiconducting behavior for both, with calculated indirect band gaps of 2.18 eV and 1.08 eV, respectively, using the GW method arxiv.org. Bader charge analysis on Hf₃C₂O₂ revealed electron loss in Hf atoms, indicating high oxidation states within the MXene structure arxiv.org. Bond lengths in Hf₃C₂O₂ were found to range from 2.32 to 2.34 Å for Hf-C bonds and 2.10 Å for Hf-O bonds aip.orgarxiv.org. In Hf₂CO₂, the Hf-C bond length is 2.34 Å, and the Hf-O bond length is 2.10 Å aip.orgarxiv.org.

DFT has also been used to study the structural and electronic properties of this compound nitride (HfN), confirming its stability in both zinc-blende (B3) and rock-salt (B1) structures science.gov. Investigations into barium-based fluoroperovskites like BaHfF₃ using DFT have explored their structural, electronic, elastic, and optical properties, indicating a metallic nature with overlapping valence and conduction bands researchgate.net.

Furthermore, DFT studies are crucial for understanding the electronic structure and bonding at interfaces involving this compound compounds, such as the amorphous HfO₂/Si(001) interface, which is relevant for nanoelectronic devices usfq.edu.ecaip.org. These studies can reveal bonding characteristics at the interface and the electronic band offsets aip.org. DFT calculations have also been used to analyze the chemical bonding in Gd₂Hf₂O₇ pyrochlore (B1171951), suggesting that Hf-Gd and Gd-O covalent interactions are destabilizing, with stability attributed to ionic interactions mdpi.comnih.gov.

In the context of ferroelectric this compound-zirconium oxide (HZO) stacks, DFT models have been used to understand the electronic structure and bonding character at interfaces, which influences device performance and endurance ucsd.edu. DFT calculations have also explored the stability of hydroxo/oxo/fluoro hafniates mdpi.com.

DFT studies on the Hf-Si system have investigated the structural, elastic, mechanical, and electronic properties of various HfₓSiᵧ compounds, determining their stability sequence and indicating metallic characteristics with hybridization between Hf-d and Si-p states near the Fermi level researchgate.net.

Ab Initio Calculations (e.g., Coupled Cluster methods) for High-Accuracy Predictions

Ab initio methods, including Coupled Cluster, offer higher accuracy for predicting the properties of this compound systems, albeit at a greater computational cost. These methods are valuable for detailed investigations of smaller systems or for providing benchmark data for less computationally expensive methods like DFT.

High-level ab initio electronic structure analysis has been performed on diatomic species like this compound nitride (HfN) and its ion (HfN⁺) to determine their potential energy curves, energetics, and spectroscopic parameters osti.gov. These calculations can provide insights into the chemical bonding patterns in different electronic states osti.gov.

Ab initio molecular dynamics calculations have been used to predict the melting curves of this compound metal at high pressures, providing the first ab initio estimate of the melting curve up to 225 GPa aps.org. These calculations utilize mean-square displacements computed during simulations of the crystal phase to reconstruct the melting curve based on the Lindemann criterion aps.org.

While not specifically mentioning Coupled Cluster, research utilizing ab initio quantum mechanical charge field (QMCF) molecular dynamics has investigated the structure and dynamics of the hydrated tetravalent this compound ion in aqueous solution, providing insights into hydration shells and ion-water bonding researchgate.net. This approach aims for the accuracy of quantum mechanics/molecular mechanics methods without requiring explicit solute-solvent potentials researchgate.net.

Molecular Dynamics and Monte Carlo Simulations for Structural Evolution and Phase Transitions

Molecular Dynamics (MD) and Monte Carlo (MC) simulations are powerful tools for studying the structural evolution and phase transitions in this compound systems, particularly at finite temperatures and pressures.

MD simulations have been employed to investigate the structural evolution of this compound dioxide (HfO₂) films and amorphous HfO₂ arxiv.orgresearchgate.netscientific.netresearchgate.netaps.org. These simulations can provide insights into phenomena such as ion implantation into HfO₂, with results showing good agreement with experimental data scholarsportal.info. MD simulations using active learned inter-atomic potentials have been used to elucidate the structural properties of amorphous and liquid HfO₂ with near ab initio precision arxiv.org.

Classical MD simulations have been performed to calculate the lattice thermal conductivity of the cubic phase of HfO₂ over a wide temperature range, showing good agreement with experimental data where available scientific.net. These simulations can analyze the contributions of different phonon modes to thermal conductivity scientific.net.

Combined MC/MD techniques have been used to study the structural evolution and properties of high-entropy alloys containing this compound, such as TaNbHfZr, providing insights into nanostructure morphology and the role of configurational entropy arxiv.org.

Studies on Gd₂Hf₂O₇ pyrochlore have used experimental methods like X-ray diffraction and Raman spectroscopy in conjunction with computational analyses to examine thermally induced crystalline phase evolution mdpi.comnih.gov.

Predictive Modeling for Novel this compound-Based Materials

Computational predictive modeling is essential for the discovery and design of novel this compound-based materials with desired properties.

Prediction of Crystalline Structures and Polymorphs (e.g., this compound Carbide)

Computational methods are used to predict the stable crystalline structures and possible polymorphs of this compound compounds. This is particularly important for materials like this compound carbide (HfC), which exhibits various structural forms.

Crystal structure prediction studies on HfC have identified the stable rock salt (NaCl) type structure as the global minimum energy configuration, which aligns with experimental observations mdpi.comdntb.gov.ua. Beyond the known equilibrium phase, computational methods have predicted several new polymorphs of HfC, including WC-type, NiAs-type, ZnS-type, TlI-type, and CsCl-type structures, among others mdpi.comdntb.gov.uaresearchgate.net. These predictions involve exploring the energy landscape to identify local minima corresponding to potentially stable or metastable structures researchgate.net.

Computational studies have also investigated the structural characteristics of these predicted HfC modifications at the ab initio level mdpi.com.

Computational Screening for Advanced Material Properties (e.g., Melting Point Prediction)

Computational screening techniques are employed to predict and optimize advanced material properties of this compound compounds, such as high melting points.

This compound carbide (HfC) is known for its exceptionally high melting point dntb.gov.uawikipedia.orgattelements.comereztech.com. Computational studies have played a significant role in predicting and understanding the melting behavior of HfC and related compounds. Ab initio molecular dynamics calculations have been used to predict the melting points of this compound carbide and carbonitrides, with findings showing consistency with experimental results regarding the dependence of melting temperature on carbon content researchgate.net.

Computational predictions have suggested that introducing nitrogen into HfC could potentially further increase its melting point researchgate.netnih.gov. A material composed of this compound, nitrogen, and carbon (Hf-N-C) has been computationally predicted to have a melting point exceeding 4,400 K, potentially higher than any known substance brown.edu. This prediction was based on simulating physical processes at the atomic level using quantum mechanics brown.edu.

Computational methods are also used to screen for other advanced properties. For example, computational studies on Hf-based MXenes have explored their potential for applications like photocatalytic water splitting based on their electronic and optical properties rsc.org. Machine learning frameworks, such as Graph Neural Networks (GNN), are being developed to predict properties like ferroelectric hysteresis in polycrystalline this compound oxide, offering significant computational efficiency gains for simulating real-sized systems rsc.org.

Computational studies on the Hf-Si system have predicted the mechanical properties of HfₓSiᵧ compounds researchgate.net.

Predicted Melting Points of this compound Compounds (Selected Examples)

CompoundPredicted Melting Point (K)Method UsedSource
HfC₀.₈₇₅~4030ab initio molecular dynamics (PBE functional) researchgate.net
Hf₀.₅₃C₀.₂₇N₀.₂₀4126 (3853 °C)DFT (PBE functional) nih.gov
HfC₀.₇₅N₀.₂₂4110 ± 62 °Cab initio molecular dynamics wikipedia.org
HfN₀.₃₈C₀.₅₁>4400 (~4127 °C)Computational technique (quantum mechanics) brown.edu
HfC (rock salt)~3962 (PBE functional)DFT nih.gov
HfC (experimental range)3830 °C (HfC₀.₉₈)Experimental nih.gov

Note: Melting points can vary depending on composition (especially for non-stoichiometric compounds like HfCₓ) and the specific computational method and parameters used.

Predicted Polymorphs of this compound Carbide (HfC)

Structure TypeSpace GroupSource
Rock salt (NaCl)Fm-3m (no. 225) mdpi.comdntb.gov.ua
WC-type mdpi.comdntb.gov.ua
NiAs-type mdpi.comdntb.gov.ua
5-5-type mdpi.comdntb.gov.ua
ZnS-type mdpi.comdntb.gov.ua
TlI-typeCmcm (no. 63) mdpi.comdntb.gov.ua
CsCl-type mdpi.comdntb.gov.ua
ortho_HfC-typeCmcm (no. 63) mdpi.comdntb.gov.ua
HfC_polytype mdpi.comdntb.gov.ua

Defect Chemistry and Doping Effects in this compound Compounds

Computational studies, particularly those employing Density Functional Theory (DFT), have significantly contributed to understanding defect chemistry and the effects of doping in various this compound compounds, most notably this compound dioxide (HfO₂). These investigations are vital for optimizing the properties of HfO₂ for applications in microelectronics, such as gate dielectrics and resistive/ferroelectric memory devices, where its crystallographic and electronic structure is critically dependent on composition and defect structure. acs.orgtum.de

Oxygen vacancies are among the most studied intrinsic defects in HfO₂. Theoretical calculations have shown that oxygen vacancies can play a role in stabilizing certain polymorphs of HfO₂, such as the cubic or tetragonal phases, sometimes in conjunction with doping. acs.orgresearchgate.net For instance, charged oxygen vacancy defects can compensate for doping, helping to satisfy the preferred coordination of this compound atoms in different crystal structures. acs.org Alternative theoretical predictions for oxygen-deficient HfO₂₋ₓ suggest the possibility of phase separation or the formation of various suboxide phases like tetragonal Hf₂O₃, HfO, or Hf₂O. acs.org

Doping with various elements has been extensively studied computationally to understand its impact on the structural and electronic properties of HfO₂. DFT calculations have investigated the relative stabilities of monoclinic, tetragonal, and cubic phases of HfO₂ with cation dopants. researchgate.net It has been found that dopants with ionic radii smaller than this compound (e.g., Si, Ge, Sn, P, Al, Ti) tend to stabilize the tetragonal phase but destabilize the cubic phase. researchgate.net Conversely, larger dopants (e.g., Y, Gd, Sc) favor the cubic phase. researchgate.net Ionized oxygen vacancies that compensate trivalent dopants can significantly stabilize both cubic and tetragonal phases. researchgate.net Computational studies have also explored the effect of doping HfO₂ with elements like Al, La, and Y on the electronic structure of neutral oxygen vacancies, finding a negligible effect at concentrations up to 6.2 mol. %. superfri.org

Beyond HfO₂, computational modeling has been applied to study this compound doping in other materials. For example, computer modeling has been used to investigate Hf doping in lithium niobate (LiNbO₃), a material with important electro-optic and piezoelectric properties. mdpi.com These studies aim to determine optimal doping sites and charge compensation schemes, consistent with experimental findings that Hf doping can improve the material's resistance to optical damage. mdpi.com In this compound-doped lutetium oxide (Lu₂O₃), DFT calculations using advanced functionals have analyzed electron trapping, considering individual dopant ions and composite defects. nih.gov These studies indicated that basic Hf substitution for Lu is unlikely to explain the deep electron traps observed experimentally, suggesting the involvement of more complex defects. nih.gov Computational screening of extrinsic defects in bismuth sulfide (B99878) (Bi₂S₃) has identified this compound as a prospective n-type dopant for improving thermoelectric properties. aip.org Furthermore, DFT has been employed to investigate the impact of this compound doping on zinc oxide (ZnO), showing that Hf doping can induce oxygen vacancies that enhance gas sensing capabilities, particularly for NOₓ detection. acs.org

Computational studies of interfaces involving HfO₂, such as MoS₂/HfO₂ interfaces, have also provided insights into the effects of defects and impurities. acs.org These investigations have shown that interfacial oxygen concentration can significantly modify band offsets and thermodynamic stability. acs.org The presence of hydrogen impurities and structural disorder at the interface can introduce defect states within the band gap, potentially leading to issues like n-type doping or Fermi-level pinning, which can negatively impact device performance. acs.org

Data from computational studies on defect formation energies and trap depths can be crucial for understanding the electronic behavior of doped this compound compounds. For instance, in Hf-doped Lu₂O₃, calculated trap depths for different defect configurations, such as Hf³⁺ on a Lu site or Hf in a cationic void with interstitial oxygen atoms, provide theoretical support for interpreting experimental observations of electron trapping. nih.gov Similarly, computational analysis of the impact of oxygen vacancies in Hf-doped ZnO has provided insights into the preferential adsorption of NOₓ molecules at defective sites, with calculated adsorption energies supporting the enhanced sensing performance. acs.org

Computational Mechanistic Studies in this compound Catalysis

Computational methods, particularly DFT, have been extensively utilized to elucidate the mechanisms of reactions catalyzed by this compound complexes and materials. These studies provide detailed insights into reaction pathways, transition states, energy barriers, and the role of the catalyst structure in determining activity and selectivity.

One area where computational studies have been particularly insightful is in this compound-catalyzed CO₂ activation and reduction. DFT calculations have been used to investigate the reaction mechanisms for CO₂ activation and reduction using this compound complexes, such as frustrated Lewis pair catalysts. tandfonline.comresearchgate.net These studies have explored CO₂ activation with the catalyst in different oxidation states, calculating energy barriers for these processes. tandfonline.comresearchgate.net Computational analysis has also examined the mechanisms of CO₂ reduction to products like CO and HCOO⁻ upon the addition of proton sources, determining activation energies for the release of these products from the this compound complex. tandfonline.comresearchgate.net Such studies can predict the likelihood of different reaction pathways, indicating, for example, that formate (B1220265) formation might be unlikely under certain conditions. tandfonline.comresearchgate.net

Computational mechanistic studies have also been crucial in understanding surface reactions involving this compound precursors, relevant to techniques like Atomic Layer Deposition (ALD) of HfO₂. DFT calculations have been employed to examine the initial surface reactions of various homoleptic this compound precursors, including alkoxides, halides, and amides, on hydroxylated silicon surfaces. mdpi.com These studies have revealed correlations between the thermal stability and size of the precursor ligands and their surface reactivity. mdpi.com For instance, this compound amides have been found computationally to exhibit lower energy barriers for surface reactions compared to this compound alkoxides and halides, aligning with experimental observations. mdpi.com The size of alkoxide ligands has been identified as an important factor influencing reactivity for precursors with similar thermal stabilities. mdpi.com

In the field of polymerization catalysis, computational studies have provided significant mechanistic understanding of this compound-catalyzed olefin polymerization. DFT analysis has been used to study ion-pairing and ligand effects in organo-hafnium catalysts for ethylene (B1197577) homo- and copolymerization. osti.gov These studies suggest that electrostatic interactions between the this compound cation and the anionic support play a role, and that catalytic patterns are modulated by ion-pairing energetics and ligand architecture. osti.gov Computational investigations, including DFT and more advanced methods like the Red Moon methodology (combining Molecular Dynamics and Monte Carlo), have explored the detailed reaction mechanisms of this compound-pyridyl amido-catalyzed polymerization of olefins like 1-octene (B94956) and ethylene. researchgate.netacs.orgfrontiersin.org These studies have investigated key steps such as monomer insertion, chain transfer reactions, and the influence of catalyst structure and dynamics on reactivity and polymer properties. researchgate.netacs.orgfrontiersin.org Computational data has supported experimental findings regarding the preferred insertion of monomers into specific this compound-carbon bonds and the relative rates of initiation and propagation steps. researchgate.net The dynamic nature of the active species, including ion pair fluctuations and substituent orientation, has been highlighted as important and challenging to study theoretically, necessitating advanced simulation techniques. frontiersin.org

Computational studies have also explored other this compound-catalyzed reactions, such as the H/D exchange catalyzed by silica-supported this compound-iridium bimetallic complexes. catalysis.blog These mechanistic investigations contribute to the broader understanding of this compound's role in various catalytic transformations.

Advanced Characterization Methodologies for Hafnium Materials

Structural and Morphological Characterization

Understanding the crystalline structure, phase composition, and physical morphology of hafnium materials is crucial for predicting and controlling their properties. Various techniques are employed to gain insights at different scales.

X-ray Diffraction (XRD), Grazing Incidence X-ray Diffraction (GIXRD), and Small-Angle X-ray Scattering (GISAXS) for Crystalline Phase Analysis and Nanostructure

X-ray Diffraction (XRD) is a widely used non-destructive technique for identifying the crystalline phases present in a material and determining structural parameters such as lattice constants and crystallite size. For this compound materials, particularly thin films and nanoparticles, XRD provides information on the bulk crystalline structure. acs.orgsciensage.info

Grazing Incidence X-ray Diffraction (GIXRD) is a variant of XRD specifically adapted for analyzing thin films and surfaces. By using a low angle of incidence, GIXRD enhances the signal from the near-surface region, making it ideal for characterizing the crystalline phases and orientation in this compound thin films deposited on various substrates. researchgate.netresearchgate.net Studies on HfO2 thin films have utilized GIXRD to demonstrate the transition from an amorphous-like state in as-deposited films to a highly crystalline state upon annealing. researchgate.net GIXRD patterns can reveal the presence of different HfO2 phases, such as monoclinic, tetragonal, and orthorhombic, depending on deposition and annealing conditions. researchgate.net

Small-Angle X-ray Scattering (SAXS) and its grazing incidence counterpart, GISAXS, are powerful techniques for investigating the nanostructure of materials, including nanoparticles and porous films. GISAXS is particularly useful for studying the morphology of thin films and the formation of nanoparticles or islands during deposition. aip.org In the context of this compound materials, GISAXS can provide information on the size, shape, and distribution of nanoparticles within a film or on a surface. researchgate.netaip.org For instance, GISAXS experiments have been used to characterize nanoparticles with average radii ranging from 0.4 to 0.9 nanometers in this compound oxide films. researchgate.net

Detailed research findings using these techniques on HfO2 nanoparticles synthesized by hydrothermal methods have shown the existence of a pure monoclinic phase. sciensage.info The average crystallite size of HfO2 nanoparticles was found to increase with increasing synthesis temperature, as determined by XRD analysis using the Scherrer equation. sciensage.info

Synthesis Temperature (°C)Average Crystallite Size (nm)
14026.31
16028.47
18031.11

Electron Microscopy Techniques (SEM, TEM, HRTEM) for Microstructure, Nanoparticle Morphology, and Film Characterization

Electron microscopy techniques, including Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and High-Resolution Transmission Electron Microscopy (HRTEM), provide direct visualization of the microstructure and morphology of this compound materials at high resolution.

SEM is used to examine the surface topography and morphology of this compound films and powders. It provides information on grain size, film homogeneity, and the presence of defects. mdpi.commdpi.comresearchgate.net SEM images of this compound carbonitride (HfCN) coatings have shown homogeneous layers without observed cracks or deformations. mdpi.com For HfO2 nanoparticles, SEM images have depicted seed-like shapes and particle aggregation. sciensage.inforesearchgate.net

TEM offers higher resolution than SEM and is capable of imaging the internal structure of materials, including crystallites, defects, and interfaces. TEM is particularly valuable for characterizing the morphology and size distribution of this compound nanoparticles and the cross-sectional structure of thin films. acs.orgsciensage.infobeilstein-journals.org TEM analysis of Hf-doped ZnO materials has allowed for the determination of nanoparticle sizes. acs.org Studies on this compound nanoparticles fabricated by gas condensation have used TEM to examine their dimensions and morphology, revealing a core-shell structure consisting of a this compound core covered with this compound oxide. beilstein-journals.org

HRTEM provides atomic-scale resolution, enabling detailed analysis of crystal structure, lattice planes, and interfacial quality. acs.orgsciensage.info HRTEM images of this compound nanoparticles have confirmed their hexagonal close-packed (hcp) crystal structure in the core and the presence of nanocrystallites of orthorhombic HfO2 within amorphous regions in the shell. beilstein-journals.org HRTEM has also been used to study the orientation, crystallographic structure, and interplanar distances in HfCN coatings. mdpi.com

Atomic Force Microscopy (AFM) for Surface Topography and Roughness

Atomic Force Microscopy (AFM) is a surface-sensitive technique that provides three-dimensional topographic images of a material's surface. It is widely used to quantify surface roughness, observe surface features, and study film growth morphology. mdpi.combeilstein-journals.orgaip.orgsci-hub.se

AFM measurements on this compound oxide thin films have shown that surface roughness can be influenced by deposition parameters, such as deposition power. mdpi.com For example, increasing the deposition power in reactive magnetron sputtering of HfO2 films led to an increase in surface roughness. mdpi.com AFM is also important for understanding the effects of film growth morphology and defects on surface topography. optica.org Studies on annealed HfO2 and this compound silicate (B1173343) films have used AFM to assess changes in surface roughness upon crystallization. aip.org Despite undergoing crystallization, these films can retain a smooth surface. aip.org

AFM topography images of HfCN coatings have shown uniform grains and small features, contributing to a low surface roughness value, classifying the surface as smooth. mdpi.com The average roughness value (Sa) for HfCN coatings was reported as 207.67 nm in one study. mdpi.com

Spectroscopic and Elemental Analysis

Spectroscopic techniques provide information about the chemical composition, elemental states, and bonding environments within this compound materials.

X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES) for Surface Composition and Chemical States

X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES) are surface-sensitive techniques used to determine the elemental composition and chemical states of elements in the near-surface region of materials. mdpi.comncsu.eduresearchgate.net

XPS analyzes the core electron binding energies to identify elements and their oxidation states. It is extensively used to study the surface chemistry of this compound films, particularly this compound oxide and this compound-based alloys, to understand bonding configurations and the presence of contaminants. acs.orgresearchgate.netncsu.eduavsconferences.org High-resolution XPS spectra of this compound materials can reveal the chemical states of this compound, such as Hf 4f5/2 and Hf 4f7/2, which can indicate the presence of different this compound compounds like HfN and HfC in carbonitride coatings. mdpi.com XPS has also been used to characterize the chemical shifts in this compound silicate alloys, providing insights into local bonding changes. ncsu.edu

AES involves the emission of Auger electrons, and similar to XPS, it provides elemental and chemical state information. AES often offers higher spatial resolution compared to conventional XPS. researchgate.net Both techniques are often used in a complementary manner for comprehensive surface analysis. researchgate.net Studies on this compound oxide and this compound oxynitride films grown on silicon have employed AES and XPS for surface analysis and depth profiling to estimate inelastic mean free path ratios and perform quantitative analysis using matrix correction factors. avsconferences.org Linear least squares analysis of AES and XPS data has been used to deconvolute different chemical states and identify phases within multilayers. avsconferences.org

Research on this compound silicate alloys has utilized XPS and AES to characterize as-deposited films and analyze chemical phase separation after annealing. ncsu.eduncsu.edu

Raman Spectroscopy for Vibrational Modes and Phase Identification

Raman Spectroscopy is a vibrational spectroscopic technique that probes the molecular vibrations of a material. The Raman spectrum provides a unique fingerprint that can be used to identify different crystalline phases and study structural changes, defects, and strain. aip.orgresearchgate.net

Raman spectroscopy is a powerful tool for the phase identification of this compound dioxide, which exists in several polymorphs (e.g., monoclinic, tetragonal, orthorhombic, cubic). aip.orgresearchgate.netresearchgate.net Different crystalline phases of hafnia exhibit distinct Raman active modes at specific frequencies. aip.orgresearchgate.netacs.org For example, the high intensity mode at approximately 496 cm⁻¹ is characteristic of the baddeleyite phase of HfO2. aip.org Raman spectroscopy has been used in conjunction with theoretical calculations to identify the symmetry and phases of hafnia polymorphs based on their characteristic Raman peaks. aip.orgresearchgate.net

Studies on HfO2 nanoparticles have used Raman spectroscopy to confirm the existence of the pure monoclinic phase, with observed Raman bands agreeing well with theoretical predictions for monoclinic HfO2. sciensage.info Raman scattering has also been employed to study pressure-driven phase transitions in HfO2, observing the systematic progression from polar orthorhombic to mixed to tetragonal phase hafnia as pressure increases. acs.org The power of Raman spectroscopy for phase identification lies in the fact that the irreducible representations of distinct crystal phases exhibit the full crystal symmetry. acs.org

Simulation of Raman spectra for different this compound dioxide phases is a valuable approach to aid in experimental phase identification, especially when dealing with complex or mixed-phase samples. researchgate.net

HfO2 PhaseCharacteristic Raman Peaks (cm⁻¹) (Examples)
Monoclinic~178, ~340, ~496, ~637
Tetragonal~129, ~674 (A1g, B1g)
Polar Orthorhombic (Pca21)~167, ~471 (A1); ~497, ~643 (B1) acs.org
Baddeleyite~496 (Ag) aip.org

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) and X-ray Fluorescence Spectrometry (XRF) for Elemental Composition and Impurity Analysis

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) and X-ray Fluorescence Spectrometry (XRF) are widely utilized techniques for the elemental analysis of this compound and its compounds. ICP-OES is particularly effective for the quantitative determination of this compound and various impurities in liquid samples, requiring the dissolution of the this compound material prior to analysis nist.govaphrc.orgresearchgate.net. This method involves introducing a liquid sample into an inductively coupled plasma, which causes the elements within the sample to emit light at characteristic wavelengths. The intensity of the emitted light is then measured to determine the concentration of each element. ICP-OES offers good detection limits and a broad linear dynamic range for trace element analysis researchgate.net. Studies have utilized ICP-OES to determine this compound content and impurities in various matrices, including zirconium-based materials where this compound is a common impurity aphrc.orgmdpi.comresearchgate.net. For instance, ICP-OES has been employed to determine zirconium and this compound in geological samples like monazite, with specific emission lines (e.g., 239.336 nm for this compound) selected for optimal accuracy aphrc.org. The technique has also been used to certify the this compound content in standard reference materials nist.gov.

X-ray Fluorescence Spectrometry (XRF), on the other hand, is a non-destructive technique suitable for the elemental analysis of solid samples, although it can also be applied to liquids and powders usgs.govthermofisher.com. XRF works by exciting atoms in the sample with X-rays, causing them to emit secondary, fluorescent X-rays with energies characteristic of the elements present usgs.govthermofisher.com. This allows for both qualitative and quantitative analysis of the elemental composition thermofisher.com. XRF is applied to determine this compound content and impurity levels in this compound metal and alloys mdpi.comresearchgate.netresearchgate.netresearchgate.netcambridge.org. It is particularly valuable for analyzing this compound in zirconium materials, where the precise determination of low this compound concentrations is crucial for nuclear applications mdpi.comresearchgate.net. XRF methods have been developed and tested for measuring this compound content in precursors like potassium fluorozirconate researchgate.net. Both Wavelength Dispersive XRF (WDXRF) and Energy Dispersive XRF (EDXRF) variants are used, with WDXRF generally offering higher resolution and lower detection limits researchgate.netresearchgate.net.

Both techniques face challenges when analyzing this compound due to its chemical similarity to zirconium, which is often present alongside this compound mdpi.comresearchgate.net. Spectral interferences, particularly between Zr and Hf lines, need to be carefully considered and corrected for in both ICP-OES and XRF analysis researchgate.netresearchgate.netgoogle.com. Matrix effects, where the physical and chemical properties of the sample influence the signal intensity, also require appropriate calibration strategies, such as using matrix-matched standards or applying correction algorithms researchgate.netresearchgate.net.

Research has demonstrated the complementary nature of ICP-OES and XRF for this compound analysis. For example, studies have used both techniques to analyze zirconium and this compound in zircon samples, providing inter-technique validation of the results researchgate.netresearchgate.net. The accuracies achieved for this compound dioxide (HfO2) determination have been reported to be within acceptable ranges for both WDXRF and ICP-OES researchgate.netresearchgate.net.

Here is a summary of typical detection limits reported for this compound analysis using ICP-OES and XRF:

TechniqueAnalyteMatrix (Example)Detection LimitUnitSource
ICP-OESHfO2Zircon0.18μg/ml researchgate.net
ICP-OESHfZirconium/Zirconium alloys0.018mg/L researchgate.net
WDXRFHfO2Zircon0.009% researchgate.netresearchgate.net
WDXRFHfPotassium fluorozirconate0.001% researchgate.net

Note: Detection limits can vary depending on the specific instrument, sample matrix, and analytical conditions.

Glow Discharge Quadrupole Mass Spectrometry (GD-QMS) for Impurity Characterization

Glow Discharge Quadrupole Mass Spectrometry (GD-QMS) is a powerful technique particularly well-suited for the direct analysis of solid conductive materials, offering excellent detection limits for trace and ultra-trace elements researchgate.net. This makes it highly valuable for comprehensive impurity characterization in this compound metal and its alloys researchgate.netat-spectrosc.comat-spectrosc.com. In GD-QMS, a glow discharge plasma is used to atomize and ionize the surface of a solid sample. The ions produced are then directed into a quadrupole mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for the identification and quantification of elements present in the sample.

One of the key advantages of GD-QMS for this compound analysis is its ability to directly analyze solid samples without the need for complex dissolution procedures, which can be a source of contamination or loss of volatile elements researching.cn. This is particularly beneficial for high-purity this compound where stringent impurity control is required.

Methods have been developed for the determination of impurities in this compound metal by GD-QMS, often employing approaches that utilize non-matrix matched standards and internal standards for quantification researchgate.netat-spectrosc.comat-spectrosc.com. For example, a method described in research uses a nickel-based superalloy as a non-matrix matched standard and zirconium as an internal standard within the this compound specimen to calculate relative sensitivity factors (RSFs) for impurity quantification researchgate.netat-spectrosc.comat-spectrosc.com. The concentration of the internal standard element (Zr) in the this compound specimen can be determined by independent techniques like ICP-OES and XRF, providing a means of validation researchgate.netat-spectrosc.comat-spectrosc.com.

Despite its advantages, GD-QMS analysis of this compound can be affected by isobaric interferences, particularly from polyatomic ions formed in the glow discharge plasma that have the same nominal mass-to-charge ratio as the analyte ions researchgate.netat-spectrosc.comat-spectrosc.com. These interferences need to be systematically investigated and accounted for to ensure accurate results researchgate.netat-spectrosc.comat-spectrosc.com.

GD-QMS is considered a reliable method for determining a wide range of impurities, including both metallic and non-metallic elements, in this compound and this compound alloys researchgate.netat-spectrosc.comat-spectrosc.com. Validation exercises comparing GD-QMS results with those obtained by techniques like ICP-OES have shown good agreement for the determination of various elements in this compound specimens researchgate.netat-spectrosc.comat-spectrosc.com. This reinforces the utility of GD-QMS as a valuable tool for validating other spectrometric methods used for impurity analysis in zirconium-based alloys, which often contain this compound researchgate.net.

Research on Advanced Applications of Hafnium and Its Compounds

Nuclear Engineering Research

Hafnium's nuclear properties, particularly its ability to absorb neutrons efficiently, position it as a critical material in the nuclear industry. zirconiumworld.comsfa-oxford.comnoahchemicals.comThis compound.cn Its applications range from controlling nuclear fission to serving as a key component in next-generation reactor designs and neutron detection systems. zirconiumworld.comzirconiumworld.comworld-nuclear.orgkipt.kharkov.ua

Neutron Absorption Materials for Reactor Control and Shielding

This compound is widely used in the nuclear industry as a neutron-absorbing material, primarily in control rods. zirconiumworld.comnoahchemicals.comThis compound.cnzirconiumworld.comworld-nuclear.org Control rods are essential for regulating the nuclear fission process by absorbing excess neutrons, thereby controlling the reaction rate and ensuring safe and stable reactor operation. zirconiumworld.comnoahchemicals.comzirconiumworld.comworld-nuclear.org this compound's high thermal neutron absorption cross-section, approximately 104 barns, makes it highly effective for this purpose. zirconiumworld.com Unlike some other neutron absorbers, this compound's isotopes transmute into daughter products that also possess high neutron absorption cross-sections, allowing it to retain its effectiveness to high burnup. iaea.org This property, coupled with its high melting point (around 2233°C) and corrosion resistance, particularly in hot water and steam environments common in reactors, ensures its durability and reliability in extreme conditions. zirconiumworld.comnoahchemicals.comThis compound.cnzirconiumworld.com

This compound is also utilized in neutron shielding to absorb stray neutrons, reducing radiation risk and enhancing the safety of nuclear waste storage facilities and certain containment systems. zirconiumworld.com Its use in control rods was first demonstrated in the nuclear reactor of the U.S. submarine S.S.(N) 571 Nautilus in 1965 and later in the Yankee Rowe NPP. kipt.kharkov.ua

Materials for Next-Generation Nuclear Reactor Components

As nuclear technology advances, this compound is anticipated to play a significant role in the development of next-generation reactors, such as small modular reactors (SMRs) and advanced breeder reactors. zirconiumworld.com Its properties align well with the stringent safety and efficiency standards required in modern reactor designs. zirconiumworld.com

Beyond control rods, this compound and its compounds are being explored for other components in advanced reactors. For instance, tantalum-hafnium alloys are being tested as accident-tolerant fuel cladding, demonstrating significantly improved oxidation resistance compared to traditional zirconium alloys at high temperatures. sfa-oxford.com Research facilities have developed Hf-Ta-W cladding that can maintain integrity under loss-of-coolant conditions. sfa-oxford.com Tantalum this compound carbide (Ta-Hf-C) is also being explored for use in high-temperature nuclear or fusion reactors for components like fuel cladding, due to its high thermal conductivity, radiation resistance, and exceptionally high melting point. nanorh.com

Development of this compound-Based Neutron Detectors (e.g., Self-Powered Neutron Detectors)

This compound is also being investigated as an emitter material for Self-Powered Neutron Detectors (SPNDs). kipt.kharkov.uakipt.kharkov.uatandfonline.comafit.eduinl.govtandfonline.com SPNDs are used for monitoring neutron flux within the core of nuclear reactors due to their simple structure, small size, and ability to operate without an external power source. afit.edu

This compound-based SPNDs, particularly of the Compton type, offer a prompt response to neutron flux changes, which is crucial for maintaining reactor safety and efficiency. kipt.kharkov.uakipt.kharkov.ua The operation of an SPND involves a neutron interacting with the emitter material, resulting in the ejection of an electron that generates a measurable electrical current. inl.gov this compound's unique nuclear-physical characteristics and relatively low burnup rate make it an advanced material for SPND emitters. kipt.kharkov.uaafit.edu Research is ongoing to understand and optimize the performance of this compound SPNDs, including theoretical investigations of their neutron physical characteristics and experimental testing in reactor environments. tandfonline.cominl.govtandfonline.com

Advanced Materials Science and Engineering

This compound and its compounds are integral to the development of advanced materials with exceptional properties, particularly for applications in extreme environments. noahchemicals.comThis compound.cnrefractorymetal.org

Ultra-High Temperature Ceramics (UHTCs) and Refractory Materials (e.g., this compound Carbide, this compound Diboride, Tantalum this compound Carbide)

This compound compounds are key constituents in Ultra-High Temperature Ceramics (UHTCs), a class of materials known for having some of the highest melting temperatures among all inorganic materials (typically >3000°C). refractorymetal.orgrefractorymetal.orgprincetonpowder.comosti.gov These ceramics are critical for applications requiring extreme thermal stability and resilience. refractorymetal.orgprincetonpowder.com

This compound Carbide (HfC): HfC is a prominent UHTC with an extremely high melting point, reported to be around 3900°C or 3958°C. refractorymetal.orgrefractorymetal.orgprincetonpowder.comstrategicmetalsinvest.com It is widely used in high-temperature ceramics, coatings, cutting tools, and in the aerospace industry for components like rocket nozzles and hypersonic vehicles due to its ability to withstand intense heat. refractorymetal.orgrefractorymetal.orgprincetonpowder.comstrategicmetalsinvest.com HfC also exhibits high hardness and good crack resistance. samaterials.com

This compound Diboride (HfB₂): HfB₂ is another this compound-based ceramic composite known for its high thermal conductivity and excellent oxidation resistance. refractorymetal.org It is commonly used in ultra-high-temperature applications such as thermal protection systems for hypersonic vehicles. refractorymetal.org

Tantalum this compound Carbide (Ta-Hf-C or Ta₄HfC₅): This compound, a combination of tantalum, this compound, and carbon, is particularly noteworthy for having one of the highest melting points known, approximately 3988°C or even 4215°C for Ta₄HfC₅. refractorymetal.orgrefractorymetal.orgprincetonpowder.comsamaterials.com Ta-Hf-C is used in components for hypersonic vehicles, rocket nozzles, and parts in nuclear reactors. nanorh.comrefractorymetal.org It offers a combination of high melting point, enhanced mechanical properties (toughness and hardness), and optimized thermal properties, making it suitable for complex loads and extreme thermal conditions. princetonpowder.comsamaterials.com Ta-Hf-C is also used in high-temperature furnaces, heat shields, and high-temperature electronics. nanorh.com

These this compound-based UHTCs maintain structural integrity and performance in environments where other materials would fail. refractorymetal.orgrefractorymetal.org

High-Performance Alloys and Composites for Extreme Environments

This compound is a crucial additive in the production of high-performance alloys and composites designed for extreme environments, including those found in aerospace and nuclear applications. zirconiumworld.comsfa-oxford.comnoahchemicals.comThis compound.cnsamaterials.com

Niobium-hafnium alloys are another example, valued for their exceptional mechanical properties and high-temperature stability. samaterials.com These alloys exhibit improved corrosion resistance, especially at high temperatures, and are resistant to radiation damage, making them suitable for nuclear applications and aerospace components like turbine blades and combustor liners. samaterials.com

This compound-based composites and coatings, such as this compound carbonitride (HfCN), are also being researched for next-generation aerospace applications, including spacecraft re-entry shields and turbine blades, due to their exceptional thermal and mechanical properties. strategicmetalsinvest.com

This compound's ability to form stable, heat-resistant compounds and enhance the properties of alloys makes it indispensable in developing materials capable of operating reliably under the most demanding conditions. noahchemicals.comThis compound.cnrefractorymetal.org

Thin Films and Coatings for Hardness, Wear Resistance, and Corrosion Protection

This compound compounds, particularly this compound nitride (HfN), are explored for their potential in thin films and coatings requiring high hardness, wear resistance, and corrosion protection. HfN thin films exhibit excellent mechanical, thermal, optical, and corrosion wear resistance characteristics. These properties make them promising as protective layers for technical and decorative applications, abrasion-resistant outer films for cutting tools, chemically inert films, and high-temperature resistant protective films. attelements.com this compound nitride is described as a new type of hard material with high melting point, high hardness (microhardness 16 GPa), wear resistance, and oxidation resistance. attelements.com

This compound metal itself is known for its corrosion resistance and high melting point, making it suitable for use in extreme environments, such as for lining reactors, pipes, and containers in chemical processing. wikipedia.org Small additions of this compound can also enhance the adherence of protective oxide scales on nickel-based alloys, improving corrosion resistance, especially under cyclic temperature conditions. nih.gov

Microelectronics and Semiconductor Technologies

This compound plays a critical role in modern microelectronics and semiconductor technologies, primarily through its oxide and related compounds used as high-k gate dielectrics and in emerging memory technologies.

High-k Gate Dielectrics (this compound Oxide, this compound Silicates, this compound Aluminates) in CMOS Devices

The continuous scaling down of complementary metal-oxide-semiconductor (CMOS) devices has necessitated the replacement of traditional silicon dioxide (SiO₂) gate dielectrics due to increased leakage currents at reduced thicknesses. sscmaterials.comsscmaterials.comereztech.comattelements.comwikipedia.org Materials with a higher dielectric constant (high-k) are required to maintain sufficient gate capacitance with a thicker physical layer, thereby reducing tunneling leakage. sscmaterials.comsscmaterials.com

This compound-based oxides, silicates, and aluminates have emerged as leading candidates for high-k gate dielectrics in CMOS technology. sscmaterials.comamericanelements.comwikipedia.org this compound oxide (HfO₂) has received significant attention and is considered a promising high-k dielectric due to its dielectric constant (k) ranging from 20 to 25, a relatively large energy bandgap of approximately 5.7 eV, and good thermal stability in contact with silicon and metal gates. sscmaterials.comamericanelements.com The introduction of this compound-based high-k metal gates in transistors by Intel in 2007 marked a significant advancement, enabling reduced power consumption and electrical leakage while improving performance.

This compound silicates (HfSiO₄ or (HfO₂)ₓ(SiO₂)₁₋ₓ) and this compound aluminates (HfAlO) are also investigated to address some limitations of pure HfO₂, such as its relatively low crystallization temperature. sscmaterials.comattelements.comwikipedia.org Incorporating silicon or aluminum increases the crystallization temperature, helping to maintain an amorphous structure during CMOS processing, although it can slightly reduce the dielectric constant compared to pure HfO₂. attelements.com this compound silicate (B1173343) films have k values typically ranging from 11 to 15. This compound aluminate films can have dielectric constants adjustable in a wide range (9–17) depending on the aluminum concentration.

The use of these this compound-based materials allows for achieving equivalent oxide thicknesses (EOT) below 1 nm while managing leakage currents. americanelements.com

Here is a table summarizing some properties of key this compound-based high-k dielectrics:

CompoundChemical FormulaTypical Dielectric Constant (k)Band Gap (eV)
This compound OxideHfO₂20-25~5.7
This compound SilicatesHfSiO₄ or (HfO₂)ₓ(SiO₂)₁₋ₓ11-15Increased vs HfO₂
This compound AluminatesHfAlO9-17 (varies with composition)Increased vs HfO₂

Ferroelectric this compound Oxide for Nonvolatile Memory and Logic Circuits (FeFETs)

A significant development in the field of this compound compounds is the discovery of ferroelectricity in thin films of doped this compound oxide, first reported in Si-doped HfO₂ in 2011. This unexpected property in a material compatible with CMOS processes has opened up new possibilities for nonvolatile memory and logic applications.

Ferroelectric this compound oxide can be integrated into the gate stack of a metal-oxide-semiconductor field-effect transistor (MOSFET) to create a ferroelectric field-effect transistor (FeFET). FeFETs utilize the remanent polarization of the ferroelectric layer to store data nonvolatily, offering potential for low-power, high-speed memory devices that could compete with existing flash technology.

Beyond traditional memory, ferroelectric HfO₂-based FeFETs are being explored for "beyond von-Neumann" computing architectures, such as nonvolatile logic and logic-in-memory, where memory and logic functions are merged to overcome data throughput limitations. They are also being investigated for neuromorphic computing applications, mimicking the behavior of synapses and neurons.

Integration Challenges and Interface Engineering in this compound-Based Devices

Integrating this compound-based high-k dielectrics into existing silicon CMOS processes presents several challenges. One major issue is the relatively low crystallization temperature of HfO₂, as crystalline regions can lead to increased leakage currents and provide pathways for dopant diffusion. sscmaterials.comattelements.com The incorporation of silicon or aluminum helps to increase the crystallization temperature and maintain an amorphous structure. sscmaterials.comattelements.comwikipedia.org

Interface quality is crucial for device performance and reliability. Issues include the formation of interfacial layers between the high-k material and the silicon substrate, which can affect the effective dielectric constant and introduce defects. Charge trapping within the high-k layer and at the interfaces is another significant challenge, as it can cause threshold voltage shifts and impact device reliability and lifetime. sscmaterials.comsscmaterials.com

Interface engineering techniques are employed to mitigate these challenges. This involves controlling the composition and thickness of the interfacial layer, surface passivation, and optimizing deposition and annealing processes. For ferroelectric HfO₂, interface engineering, such as using different electrode materials or plasma treatments, is being researched to improve endurance and reduce charge trapping.

This compound Nitride Thin Films for Plasmonic Applications

This compound nitride (HfN) thin films are being investigated as refractory plasmonic materials, offering an alternative to noble metals like silver and gold, particularly for applications requiring high-temperature stability and CMOS compatibility. attelements.com HfN exhibits high electrical conductivity and optical reflectivity, with low-loss epsilon-near-zero resonance in the near-UV spectral region. attelements.com

These properties make HfN suitable for applications such as solar mirrors in concentrated solar power (CSP) systems, daytime radiative cooling, and other nanophotonic devices. attelements.com HfN thin films have demonstrated high solar reflectivity (∼90.3%) and infrared reflectivity (∼95%). attelements.com Their mechanical hardness and corrosion resistance are also advantageous in harsh environments. attelements.com Research is ongoing to optimize the properties of HfN thin films through controlled deposition techniques for enhanced plasmonic performance in various applications, including refractometric sensing.

Catalysis Research

This compound compounds are explored in catalysis research for their Lewis acidity and catalytic activity in various organic reactions. This compound catalysts, often in the form of this compound compounds or complexes, are used in organic synthesis.

Examples of reactions catalyzed by this compound compounds include:

Condensation Reactions: this compound catalysts can effectively catalyze condensation reactions.

Oxidation Reactions: Hf⁴⁺, with its strong Lewis acidity in acetic acid systems, can enhance catalytic activity in oxidation reactions, such as the liquid phase oxidation of p-xylene (B151628) to terephthalic acid (PTA).

Friedel-Crafts Acylation: this compound catalysts are noted for being easy to separate after the reaction and maintaining catalytic activity for reuse in Friedel-Crafts acylation.

Esterification: this compound chloride can catalyze the direct condensation of carboxylic acids and alcohols to form esters.

Diels-Alder Reaction: this compound chloride can catalyze the Diels-Alder reaction of allyl carboxylate and furan.

Benzylation: this compound chloride can catalyze the benzylation of aromatic and heterocyclic aromatic hydrocarbons.

Polymerization: this compound catalysts are used in the polymerization of monoolefins, for example, in the random copolymerization of ethylene (B1197577) with 1-octene (B94956) using specific this compound complexes.

Catalytic Transfer Hydrogenation (CTH): Novel this compound-based catalysts, such as those using tannic acid as a ligand, have shown high efficiency and stability in the CTH of carbonyl compounds, including the conversion of furfuraldehyde to furfuryl alcohol. This compound-based metal-organic frameworks (MOFs) have also been explored as catalysts for regioselective ring-opening of epoxides.

Acetalization: this compound(IV) chloride has been shown to efficiently catalyze the acetalization of various aldehydes and ketones under microwave heating.

These examples highlight the versatility of this compound compounds as catalysts in facilitating various organic transformations.

This compound Complexes as Frustrated Lewis Pair Catalysts (e.g., for CO2 Activation and Reduction)

Research is exploring the potential of this compound complexes to act as frustrated Lewis pair (FLP) catalysts, particularly for the activation and reduction of carbon dioxide (CO2). Frustrated Lewis pairs consist of a Lewis acid and a Lewis base that are sterically prevented from forming a classical adduct, leaving their reactive sites open to interact with substrates like CO2.

This compound-phosphinoamide cation complexes have been shown to behave as metal-based frustrated Lewis pairs, capable of binding one or two equivalents of CO2. They can also activate CO2 in a bimetallic fashion, forming a pseudo-tetrahedral P2CO2 fragment linking two this compound centers. researchgate.netrsc.org

This compound-Based Metal-Organic Frameworks (MOFs) in Heterogeneous Catalysis

This compound-based Metal-Organic Frameworks (Hf-MOFs) are a rapidly growing family of materials with promising applications in heterogeneous catalysis due to their exceptional thermal, chemical, and mechanical stability, as well as their intrinsic acidity. osti.govresearchgate.netacs.orgsci-hub.se Hf-MOFs offer unique properties that make them excellent candidates for use as catalysts or catalyst supports. osti.govacs.org

Various techniques have been developed to incorporate active species into MOFs, often resulting in catalysts with enhanced performance or unusual activity compared to their homogeneous counterparts. osti.govacs.org Catalytic functions can be integrated at the this compound-oxide node, within the organic linker, or by encapsulating active species within the MOF pores. osti.gov

Since the initial reports of UiO-66(Hf) and DUT-51(Hf) in 2012, researchers have explored the catalytic applications of Hf-MOFs. researchgate.netsci-hub.se For instance, NU-1000(Hf), a MOF featuring this compound oxide nodes, has been investigated as a scaffold for single-site catalysts. osti.gov Hf-NU-1000 has also demonstrated superior catalytic activity for CO2 chemical fixation through cycloaddition reactions with epoxides compared to its zirconium analogue. sci-hub.seaip.org The catalytic function of Hf-NU-1000 in ring-opening reactions appears to be linked to Hf-coordinated Brønsted acid groups. aip.org Hf-MOFs like UiO-66(Hf) and UiO-66(Hf)-NH2 have also shown superior oxidative catalytic denitrogenation efficiency compared to UiO-66(Zr). researchgate.net

The deliberate introduction of defects into MOFs, known as defect engineering, is a significant method for modifying their properties and enhancing catalytic activity. cam.ac.uk Insights into the formation and behavior of this compound clusters during MOF synthesis are crucial for the rational design of Hf-MOF catalysts. cam.ac.uk

Biomedical Research Applications (Research Focus, excluding clinical data/safety)

This compound and its compounds are being actively investigated for various biomedical applications, particularly in the areas of biocompatibility, osseointegration, radiotherapy enhancement, and bioimaging. nih.govresearchgate.net

Investigation of Biocompatibility and Osseointegration Potential in Preclinical Models

Research indicates that this compound exhibits promising tissue response and biocompatibility. nih.gov Studies have explored the osseointegration properties of this compound coatings on titanium surfaces, which is particularly relevant for dental implants. nih.govresearchgate.netopendentistryjournal.combpasjournals.com this compound belongs to the same period and block in the periodic table as tantalum and titanium, elements commonly used in implants, suggesting potentially similar biological behavior. researchgate.netopendentistryjournal.com

Preclinical studies, including those in rat mandibles, have shown that this compound coatings on endosseous implants can exhibit equivalent osseointegration compared to titanium, which is considered a gold standard. researchgate.netopendentistryjournal.com In vitro studies using osteoblast-like cells have reported good biocompatibility with this compound. researchgate.net Research suggests that this compound coatings may enhance the lifespan of dental implants, reduce bacterial adhesion, and improve osseointegration. bpasjournals.com While initial studies show promise, further in vivo research is needed to fully determine the suitability of this compound as a surface coating or as an implant material itself for biomedical applications. opendentistryjournal.com

Research into this compound-Based Nanomaterials for Radiotherapy Enhancement Mechanisms

This compound-based nanomaterials (Hf-NMs) are being extensively researched as radiosensitizers to enhance the efficacy of radiotherapy, particularly in cancer treatment. targetedonc.comfrontiersin.orgresearchgate.netresearchgate.netacs.orgnih.govremedypublications.comnih.gov High atomic number elements like this compound (Z=72) can effectively absorb high-energy X-rays, leading to increased energy deposition within tumor tissue. frontiersin.orgacs.orgnih.gov

The mechanism underlying the local tumor destruction involves the absorption of photons by this compound nanoparticles, followed by the release of electrons. targetedonc.com Due to the limited penetration range of these electrons, this process results in a highly localized amplification of the radiation's cytotoxic effect. targetedonc.com Monte Carlo simulations have shown that this compound oxide nanoparticles, when exposed to high-energy photons, can demonstrate an approximately ninefold radiation dose enhancement compared to water. researchgate.net

Hf-based nanomaterials, such as this compound oxide nanoparticles (HfO2 NPs), have shown promising results in preclinical studies. frontiersin.orgresearchgate.netresearchgate.netnih.gov They can enhance the generation of reactive oxygen species (ROS) and DNA damage upon radiation exposure. researchgate.netnih.gov Studies in murine cancer models have demonstrated significant tumor growth inhibition when this compound oxide nanoplatforms are combined with radiotherapy. researchgate.netnih.gov These nanoplatforms can also facilitate the delivery of other therapeutic agents, such as siRNA, to suppress radioresistance mechanisms. researchgate.netnih.gov

This compound-based MOF nanoparticles, such as UiO-66-NH2(Hf), have also been investigated as radiosensitizers, demonstrating enhanced X-ray absorption and induction of apoptosis in cancer cells in both in vitro and in vivo experiments. acs.orgremedypublications.com Research is also exploring the potential of radiotherapy-activated this compound oxide nanoparticles to induce systemic antitumor responses, including increased immune cell infiltration in both treated and distant tumors, suggesting a potential abscopal effect. targetedonc.comremedypublications.com

This compound Compounds in Advanced Bioimaging Contrast Agents

This compound-based materials are being explored as contrast agents for advanced bioimaging techniques, particularly X-ray computed tomography (CT). frontiersin.orgnih.govresearchgate.netresearchgate.netthno.orgugent.bersc.org Heavy-metal-based contrast agents offer enhanced X-ray absorption compared to commonly used iodinated agents due to their high atomic numbers. researchgate.netresearchgate.net this compound's high atomic number (Z=72) and K-edge energy (65.4 keV), which is close to the peak tube potential of clinical CT systems, make it a promising candidate for CT contrast enhancement. researchgate.netthno.org

This compound-based nanoparticles, including this compound oxide nanoparticles, have been extensively investigated as multimodal bioimaging contrast agents. frontiersin.orgresearchgate.net These nanoparticles can provide better CT contrast compared to iodinated contrast agents. researchgate.netresearchgate.netthno.org For example, controlled size HfO2 NPs have shown enhanced X-ray attenuation compared to gold nanoparticles and iodine over a range of concentrations. frontiersin.orgresearchgate.net

Research has also focused on developing non-nanomaterial this compound compounds as contrast agents. BAY-576, an uncharged this compound complex, has been reported to provide better CT contrast than the iodinated agent iopromide (B1672085) in preclinical studies. frontiersin.orgresearchgate.netresearchgate.net Novel this compound azainositol complexes have been synthesized and characterized, demonstrating high water solubility and stability, with a study in rabbits showing excellent signal contrast enhancement in CT angiography. researchgate.net

This compound oxide nanocrystals are also being investigated for dual-modality imaging, combining CT contrast with fluorescence imaging for applications like sentinel lymph node detection. ugent.be

Geochemistry and Environmental Research of this compound Isotopes

This compound isotopes, particularly the 176Hf/177Hf ratio, are valuable tools in geochemistry and environmental research. researchgate.netjst.go.jpgeoscienceworld.orggeomar.degeochemicalperspectivesletters.org The Lu-Hf isotope system is widely used to trace crustal evolution and understand changes in magma sources. geochemicalperspectivesletters.org Zircon, a mineral that incorporates this compound, is particularly useful in these studies as it preserves the original Hf isotope composition of the magma from which it crystallized and provides precise U-Pb dating. geochemicalperspectivesletters.org

The concentration of this compound in the environment and its variations are important in geochemical research. researchgate.net Hf isotope analysis of detrital zircons is used to study the tectonic and sedimentary configuration of ancient convergent margins and to understand regional sediment transport and basin development. geoscienceworld.org Positive εHf values in zircons are typically interpreted as derived from magmas associated with mantle components ("juvenile"), while negative values suggest derivation from older continental components ("evolved"). geoscienceworld.org

This compound isotope systematics are also applied to understand processes like continental weathering and hydrothermal contributions to seawater. geomar.de Studies of ferromanganese crusts and nodules have shown that the Hf isotopic composition of seawater can reflect enhanced physical weathering. geomar.de Global Nd-Hf isotope systematics show a "terrestrial array" for mantle and crustal rocks and a distinct "seawater array" with higher Hf isotope ratios for a given Nd isotope composition in ferromanganese samples. geomar.de Mass balance calculations using Nd and Hf isotope data from sediments can provide insights into the sources of this compound in seawater, suggesting that while hydrothermal sources may contribute, continental contributions are required to balance the budget. geomar.de

This compound isotope data from zircons can also document significant geological events, such as the gradual onset of mobile-lid tectonics in the early Earth. geochemicalperspectivesletters.org

Emerging Research Directions and Future Outlook for Hafnium Science

Novel Synthesis Routes for Tailored Hafnium Materials

The development of advanced this compound-based materials with precisely controlled properties is critically dependent on innovative synthesis techniques. Researchers are moving beyond traditional methods to fabricate this compound materials with tailored morphologies, crystal structures, and compositions at the nanoscale.

Recent research has demonstrated a variety of novel synthesis routes:

Solution-Based Methods: Techniques like sol-gel and combustion synthesis are being explored to produce this compound oxide (HfO₂) ceramics. These methods allow for doping with elements like europium and niobium to stabilize specific crystalline phases and introduce desired functionalities. For instance, Eu³⁺ doping has been shown to induce oxygen vacancies, stabilizing the tetragonal phase of HfO₂.

Precipitation Methods: Simple and scalable precipitation methods are being used to synthesize this compound oxide nanoparticles. By controlling reaction parameters such as precursor concentration and temperature, the size and properties of the resulting nanoparticles can be tuned.

High-Pressure Synthesis: For creating novel this compound compounds with unique properties, high-pressure synthesis is a powerful tool. This method has been successfully used to synthesize cubic this compound nitride (Hf₃N₄) with a high coordination number and exceptional hardness.

Metal-Organic Frameworks (MOFs): A versatile strategy for the fast and scalable synthesis of this compound-based MOF nanocrystals has been developed. By controlling the hydrolysis and nucleation of metal salts, uniform nanocrystals can be produced in minutes, opening avenues for their commercial application.

These novel synthesis routes are enabling the creation of a new generation of this compound materials with properties tailored for specific applications, from advanced electronics to catalysis.

Advanced Characterization Techniques for In-Situ Monitoring and Nanoscale Analysis

A deep understanding of the structure-property relationships in this compound materials requires sophisticated characterization techniques capable of providing insights at the nanoscale and in real-time. Researchers are increasingly employing a suite of advanced methods to monitor the synthesis process and analyze the resulting materials with unprecedented detail.

Key advanced characterization techniques include:

In-Situ Monitoring: Techniques like in-situ infrared absorption spectroscopy are crucial for monitoring the atomic layer deposition (ALD) of this compound oxide thin films. This allows for real-time analysis of the gas-phase species present during deposition, providing valuable insights into the reaction chemistry. Spectroscopic ellipsometry is another powerful in-situ tool used to monitor the dynamic growth processes of this compound silicate (B1173343) films, revealing details about the self-limiting growth behavior.

High-Resolution Microscopy and Spectroscopy: To probe the composition and structure of this compound-based films, researchers rely on techniques such as X-ray photoelectron spectroscopy (XPS), medium energy ion scattering (MEIS), and high-resolution transmission electron microscopy (HRTEM). These methods provide detailed information about elemental composition, depth profiling, and the crystalline structure of the materials at the nanoscale.

The application of these advanced characterization techniques is fundamental to understanding the growth mechanisms, identifying defects, and ultimately optimizing the performance of this compound-based materials in various applications.

Development of Multifunctional this compound-Based Composites

To meet the demands of extreme environments and advanced applications, researchers are developing multifunctional composites that leverage the unique properties of this compound. By incorporating this compound-based ceramics into various matrices, it is possible to create materials with enhanced thermal stability, mechanical strength, and other tailored functionalities.

Promising research directions in this area include:

Ceramic Matrix Composites (CMCs): this compound-modified polysilazanes are being investigated as precursors for polymer-derived CMCs. These materials, such as Si(Hf)CN, can be used to infiltrate carbon fiber bundles to create composites with excellent thermal shock resistance, capable of withstanding ultra-high temperatures.

MXene-Based Composites: The integration of this compound into two-dimensional materials like MXenes is a burgeoning area of research. These composites hold promise for aerospace applications where materials must be lightweight, strong, and resistant to high temperatures while also possessing properties like electrical conductivity for shielding against interference.

The development of these advanced composites is driven by the need for materials that can perform multiple functions simultaneously, leading to more efficient and robust systems in aerospace, defense, and other high-performance sectors.

Integration of Computational Approaches with Machine Learning for Materials Discovery

The traditional trial-and-error approach to materials discovery is being revolutionized by the integration of computational modeling and machine learning. These powerful tools are accelerating the design and identification of new this compound-based materials with desired properties, significantly reducing the time and cost of development.

Key aspects of this integrated approach include:

Machine Learning Potentials: Machine learning inter-atomic potentials, such as the Gaussian Approximation Potential (GAP), are being developed to model the behavior of this compound-based materials with near ab initio accuracy but at a fraction of the computational cost. These models enable large-scale molecular dynamics simulations to study complex phenomena like the structure of amorphous this compound dioxide.

Active Learning: To further automate and optimize the materials discovery process, active learning schemes are being employed. These algorithms can intelligently select the most informative calculations to perform, efficiently exploring vast material design spaces and accelerating the identification of promising new compounds.

High-Throughput Screening: The combination of computational materials science and machine learning enables high-throughput screening of vast compositional spaces to predict the properties of new this compound alloys and compounds. This approach has been successfully used to discover new hard multiple principal element alloys.

This synergy between computational science and machine learning is paving the way for a new era of "materials by design," where the properties of this compound-based materials can be predicted and optimized in silico before experimental synthesis.

Exploration of this compound in Quantum Technologies and Spintronics

While still an emerging area, the unique electronic and physical properties of this compound-based materials suggest their potential for application in future quantum technologies and spintronics. The ferroelectric nature of certain this compound oxide phases is of particular interest for developing next-generation electronic devices.

Current research is exploring:

Ferroelectric Memory Devices: The discovery of ferroelectricity in thin films of this compound oxide has opened up new possibilities for non-volatile memory technologies. These materials are compatible with existing semiconductor manufacturing processes, making them attractive for integration into advanced integrated circuits.

Neuromorphic Computing: Flexible ferroelectric synapse devices based on aluminum-doped this compound oxide have been demonstrated for neuromorphic computing applications. These devices can mimic the behavior of biological synapses, paving the way for brain-inspired computing architectures.

Although direct applications of this compound in quantum computing and spintronics are still in the early stages of exploration, the fundamental properties of this compound-based materials, particularly their ferroelectricity and compatibility with silicon technology, make them a compelling platform for future research in these cutting-edge fields.

Addressing Research Challenges in Scalability and Cost-Effectiveness of this compound Material Production

A major hurdle for the widespread adoption of this compound in various technologies is the challenge associated with its production. As a byproduct of zirconium refining, the supply of this compound is inherently linked to the demand for zirconium, and the separation process is complex and costly.

Key challenges and research directions include:

Supply Chain Constraints: The global supply of this compound is limited as it is not mined directly but obtained from zirconium minerals. The production is concentrated in a few countries, making the supply chain vulnerable to geopolitical factors.

High Production Costs: The process of separating this compound from zirconium is expensive and energy-intensive. This contributes to the high price of this compound metal, which has seen significant increases due to rising demand from the aerospace and semiconductor industries. z2data.com

Need for Efficient Separation Processes: Research is ongoing to develop more efficient and cost-effective methods for separating this compound from zirconium. Improvements in extraction and refining processes are crucial for ensuring a stable and affordable supply of this compound.

Alternative Production Routes: Exploring alternative sources and production routes for this compound is a long-term research goal. This could involve developing methods to extract this compound from lower-grade ores or recycling this compound from end-of-life products.

Addressing these challenges in scalability and cost-effectiveness is essential for unlocking the full potential of this compound in a wide range of applications, from consumer electronics to critical defense technologies.

Theoretical and Experimental Synergies for Deeper Mechanistic Understanding

A comprehensive understanding of the fundamental mechanisms governing the properties of this compound-based materials can only be achieved through a close collaboration between theoretical modeling and experimental investigation. This synergistic approach is crucial for elucidating complex phenomena such as the origins of ferroelectricity in this compound oxide.

Examples of successful synergies include:

Understanding Ferroelectricity: Density functional theory (DFT) calculations have been instrumental in understanding the role of dopants, strain, and oxygen vacancies in stabilizing the ferroelectric phase of this compound oxide. These theoretical predictions are then validated and refined through experimental characterization of thin films grown with different dopants and under various conditions.

Phase-Field Modeling: Three-dimensional phase-field modeling frameworks are being developed to investigate time-dependent phenomena like ferroelectric imprint in this compound-zirconium oxide (HZO) thin films. These models, which incorporate charge injection and electron tunneling, can reproduce experimental observations and provide insights into the underlying physical mechanisms.

First-Principles Investigations: First-principles calculations are used to study the structural and electrical properties of this compound-based devices at the atomistic level. These simulations can elucidate the role of interfaces and different polymorphs of this compound oxide on the performance of metal-insulator-metal diodes.

The continued integration of advanced theoretical and experimental techniques will be paramount in deepening our mechanistic understanding of this compound-based materials, enabling the design of next-generation devices with enhanced performance and reliability.

Q & A

Basic: What experimental methods are standard for synthesizing high-purity hafnium compounds, and how are they validated?

Answer:
Synthesis of this compound compounds (e.g., HfO₂, HfF₄) typically involves solid-state reactions, chemical vapor deposition (CVD), or sol-gel processes. For validation:

  • X-ray diffraction (XRD) confirms crystallinity and phase purity .
  • X-ray photoelectron spectroscopy (XPS) verifies elemental composition and oxidation states.
  • Thermogravimetric analysis (TGA) assesses thermal stability.
    For HfF₄, stoichiometry is confirmed via elemental analysis (e.g., 70.14% Hf, 29.86% F by mass) .

Advanced: How can researchers resolve contradictions in this compound isotope data when studying crustal evolution?

Answer:
Contradictions in εHf values (e.g., mantle vs. crustal signatures) require:

  • Multi-isotope correlation : Pair Hf with Nd/Sr isotopes to track mantle-crust recycling .
  • Sample preparation rigor : Acid-leaching of zircons to remove secondary alteration.
  • High-precision MC-ICP-MS : Mitigate matrix effects and ensure <0.5 εHf uncertainty .
    Compare results with no-growth crustal models to assess isotopic decoupling .

Basic: What analytical techniques are critical for characterizing this compound-based high-κ gate dielectrics?

Answer:
For HfO₂ in CMOS devices:

  • TEM/EELS : Resolve atomic-layer interfaces and oxygen vacancies .
  • AFM : Measure surface roughness (<0.5 nm RMS for optimal device performance).
  • CV/IV testing : Quantify dielectric constant (κ > 20) and leakage currents .
    Thermodynamic stability is validated via phase diagrams (e.g., HfO₂-SiO₂ pseudobinary systems) .

Advanced: How to design experiments to optimize this compound alloy corrosion resistance in extreme environments?

Answer:

  • DOE approach : Vary Hf content (5–15 wt%) and annealing temperatures (800–1200°C).
  • Combinatorial libraries : Screen alloy phases via high-throughput XRD .
  • Accelerated corrosion testing : Expose to 6 M HCl at 90°C; measure mass loss and pit density.
    Validate with SEM-EDS to map Hf-rich passivation layers .

Basic: What are key considerations for this compound isotopic analysis in geochronology?

Answer:

  • Sample dissolution : Use HF-HNO₃ mixtures in pressurized vessels to ensure complete digestion.
  • Ion-exchange chromatography : Separate Hf from Lu/Yb isobars.
  • Mass bias correction : Employ 179{}^{179}Hf/177{}^{177}Hf normalization with MC-ICP-MS .
    Report εHf values relative to CHUR (Chondritic Uniform Reservoir) .

Advanced: What computational methods predict this compound compound properties for nuclear applications?

Answer:

  • DFT simulations : Calculate neutron absorption cross-sections (e.g., Hf’s 104 barns at thermal energies).
  • MD for radiation damage : Model displacement cascades in HfC coatings.
  • Validation : Compare with experimental neutron diffraction and TEM dislocation data .

Basic: What challenges arise in synthesizing this compound oxide thin films with controlled stoichiometry?

Answer:

  • Deposition technique : ALD (Al₂O₃/HfO₂ cycles) ensures sub-nm thickness control.
  • Oxygen partial pressure : Maintain 10⁻⁶ Torr during sputtering to avoid oxygen vacancies .
  • Post-deposition annealing : RTA at 500°C in O₂ ambient improves crystallinity .

Advanced: How to analyze conflicting data on this compound’s mechanical properties at nanoscale?

Answer:

  • Nanoindentation protocols : Use Berkovich tips with <1 mN load to avoid substrate effects.
  • In-situ TEM : Observe dislocation dynamics under stress.
  • Statistical meta-analysis : Aggregate data from 10+ studies; apply Weibull modulus for strength variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.